molecular formula C8H12N2O B016962 1-Acetylpiperidine-4-carbonitrile CAS No. 25503-91-7

1-Acetylpiperidine-4-carbonitrile

Cat. No.: B016962
CAS No.: 25503-91-7
M. Wt: 152.19 g/mol
InChI Key: NFDGRMQIOHRQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylpiperidine-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDGRMQIOHRQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373327
Record name 1-acetylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25503-91-7
Record name 1-Acetyl-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25503-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-acetylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-acetylpiperidine-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details experimental protocols, presents quantitative data for reaction efficiency, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its piperidine scaffold is a common feature in a wide range of biologically active compounds. This guide focuses on the most direct and commonly employed synthetic routes to this compound, providing detailed procedural information and quantitative analysis of the reactions involved.

Primary Synthesis Pathway: Acetylation of 4-Cyanopiperidine

The most straightforward and widely adopted method for the synthesis of this compound involves the direct N-acetylation of 4-cyanopiperidine. This reaction is typically achieved using acetic anhydride as the acetylating agent.

Reaction Scheme

Synthesis_of_this compound 4-Cyanopiperidine 4-Cyanopiperidine This compound This compound 4-Cyanopiperidine->this compound Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->this compound Acetic_Acid Acetic_Acid This compound->Acetic_Acid Byproduct

Caption: N-acetylation of 4-cyanopiperidine.

Experimental Protocol

This protocol is a standard laboratory procedure for the N-acetylation of 4-cyanopiperidine.

Materials:

  • 4-Cyanopiperidine

  • Acetic Anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve 4-cyanopiperidine (1.0 equivalent) in pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water or dry methanol.

  • If pyridine is used as a solvent, co-evaporate the reaction mixture with toluene. If dichloromethane is used, proceed to the washing steps.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the N-acetylation of piperidine derivatives, which can be expected to be similar for 4-cyanopiperidine.

ParameterValueReference
Yield 85-95%General yields for N-acetylation of amines[2]
Reaction Time 2-12 hours[3]
Temperature 0 °C to Room Temperature[4]

Synthesis of the Precursor: 4-Cyanopiperidine

Reaction Scheme

Synthesis_of_4-Cyanopiperidine Piperidine-4-carboxamide Piperidine-4-carboxamide 4-Cyanopiperidine 4-Cyanopiperidine Piperidine-4-carboxamide->4-Cyanopiperidine Dehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, SOCl₂) Dehydrating_Agent->4-Cyanopiperidine Byproducts Byproducts 4-Cyanopiperidine->Byproducts

Caption: Dehydration of piperidine-4-carboxamide.

Experimental Protocol

This protocol describes a common method for the dehydration of piperidine-4-carboxamide.

Materials:

  • Piperidine-4-carboxamide

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Dichloromethane, Toluene)

  • Aqueous base (e.g., NaOH or KOH solution)

  • Ice

Procedure:

  • Suspend piperidine-4-carboxamide in an inert solvent.

  • Slowly add the dehydrating agent (e.g., POCl₃) to the suspension, maintaining a low temperature.

  • After the addition is complete, the reaction mixture may be heated to drive the reaction to completion.

  • Cool the reaction mixture and carefully quench it by pouring it onto ice.

  • Basify the aqueous solution to a high pH (e.g., pH 12-13) with a strong base like NaOH.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or toluene.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude 4-cyanopiperidine can be purified by distillation.

Quantitative Data

The following table presents a comparison of different dehydration methods for producing 4-cyanopiperidine.

Dehydrating AgentSolvent/AdditiveYieldNotesReference
POCl₃Methylene Chloride/Ether Extraction29.7%Laborious workup, very poor yield.[5]
Trifluoroacetic anhydride-27.1%Requires a second hydrolysis step.[5]
Thionyl chlorideToluene/Dibutylformamide74.7%Improved yield and simpler isolation.[6]

Biological Context and Applications

While this compound itself is primarily a synthetic intermediate, its close analog, 1-acetylpiperidine-4-carboxylic acid, has been investigated for a range of biological activities. This suggests that derivatives of this compound may also possess interesting pharmacological properties.

1-Acetylpiperidine-4-carboxylic acid has been studied as a reactant in the synthesis of:

  • CCR5 antagonists for potential HIV treatment.

  • Neurokinin-1 (NK1) receptor antagonists , which have potential applications as anti-inflammatory and antipsychotic agents.[7]

  • CDK inhibitors for anticancer applications.

The piperidine ring is a common scaffold in many centrally active drugs, and modifications at the 4-position, such as the cyano and acetyl groups, provide handles for further chemical elaboration to explore a wide range of biological targets.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct N-acetylation of 4-cyanopiperidine using acetic anhydride. This method offers high yields and straightforward workup procedures. The precursor, 4-cyanopiperidine, can be synthesized from piperidine-4-carboxamide via dehydration, with thionyl chloride providing a more efficient route compared to other dehydrating agents. While this compound is primarily an intermediate, its structural similarity to biologically active piperidine derivatives makes it a valuable compound for the development of novel therapeutics. This guide provides the necessary technical details for researchers to synthesize and utilize this important chemical building block.

References

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 1-Acetylpiperidine-4-carbonitrile, a key building block in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is a derivative of piperidine featuring an acetyl group on the nitrogen atom and a nitrile group at the 4-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 25503-91-7Fisher Scientific
Molecular Formula C₈H₁₂N₂OFisher Scientific[1]
Molecular Weight 152.2 g/mol Fisher Scientific[1]
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility No data available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons, and the protons on the piperidine ring. The protons at the 2 and 6 positions (adjacent to the nitrogen) will be deshielded due to the electron-withdrawing effect of the acetyl group. The proton at the 4-position will be deshielded by the nitrile group.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the nitrile carbon, and the carbons of the piperidine ring. The nitrile carbon typically appears in the range of 110-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C≡N (nitrile) and C=O (amide) stretching vibrations.

Table 2: Predicted IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile)~2240
C=O (Amide)~1640
C-H (Aliphatic)2850-3000
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), fragmentation is likely to involve cleavage of the piperidine ring and loss of the acetyl group. Electrospray ionization (ESI) would be expected to show a prominent protonated molecule [M+H]⁺.

Synthesis

A plausible synthetic route to this compound involves the dehydration of 1-acetylpiperidine-4-carboxamide.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 4-Piperidinecarboxamide

  • To a solution of 4-piperidinecarboxamide in a suitable aprotic solvent (e.g., dichloromethane), add an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted starting materials and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield 1-acetylpiperidine-4-carboxamide.

Step 2: Dehydration of 1-Acetylpiperidine-4-carboxamide

  • Treat the 1-acetylpiperidine-4-carboxamide with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

  • The reaction is typically carried out in a suitable solvent and may require heating.

  • After the reaction is complete, quench the reaction mixture carefully with water or an ice bath.

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

SynthesisWorkflow A 4-Piperidinecarboxamide C 1-Acetylpiperidine-4-carboxamide A->C Acetylation B Acetic Anhydride / Triethylamine E This compound C->E Dehydration D Dehydrating Agent (e.g., POCl3)

Caption: Synthesis of this compound.

Reactivity and Stability

This compound possesses two primary reactive sites: the nitrile group and the acetyl group.

  • Nitrile Group: The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom. It can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or carboxamide. Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield the corresponding primary amine.

  • Acetyl Group: The amide bond of the acetyl group can be hydrolyzed under strong acidic or basic conditions.

The compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

Table 3: Hazard and Precautionary Statements

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed[1]P264: Wash skin thoroughly after handling.
H312: Harmful in contact with skin[1]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
H332: Harmful if inhaled[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of spills, sweep up the solid material and dispose of it as hazardous waste.

References

Technical Guide: 1-Acetylpiperidine-4-carbonitrile (CAS 25503-91-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbonitrile is a heterocyclic organic compound featuring a piperidine ring N-acetylated and substituted with a nitrile group at the 4-position. This molecule serves as a potential building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of more complex molecules. Its utility is suggested by its appearance as an intermediate in patent literature for the development of novel therapeutics. This guide provides a summary of the currently available technical information for this compound.

Chemical and Physical Properties

A collection of physical and chemical data for this compound is presented below. This information has been aggregated from various chemical supplier databases and safety data sheets.

PropertyValueSource
CAS Number 25503-91-7Multiple
Molecular Formula C₈H₁₂N₂O--INVALID-LINK--
Molecular Weight 152.19 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
SMILES CC(=O)N1CCC(CC1)C#N--INVALID-LINK--
InChI InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3--INVALID-LINK--

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently reported across public sources.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on standard N-acetylation procedures for secondary amines.

Reaction:

4-Cyanopiperidine + Acetic Anhydride → this compound

Materials:

  • 4-Cyanopiperidine

  • Acetic Anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve 4-cyanopiperidine and the base in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Cyanopiperidine 4-Cyanopiperidine Ice Bath (0°C) Ice Bath (0°C) 4-Cyanopiperidine->Ice Bath (0°C) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Ice Bath (0°C) Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Ice Bath (0°C) Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM)->Ice Bath (0°C) Stir at RT Stir at RT Ice Bath (0°C)->Stir at RT Slow Addition Quench Quench Stir at RT->Quench Reaction Completion Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Chromatography) Purification (Chromatography) Concentration->Purification (Chromatography) Product This compound Purification (Chromatography)->Product

Proposed Synthesis Workflow
Use in the Synthesis of (E)-1-acetyl-N'-hydroxypiperidine-4-carboximidamide

A patent (WO2021219849A1) describes the use of this compound as a starting material for the synthesis of a CCR6 receptor modulator intermediate.[1]

Reaction:

This compound + Hydroxylamine Hydrochloride → (E)-1-acetyl-N'-hydroxypiperidine-4-carboximidamide

Experimental Protocol:

  • To a solution of this compound (955 mg) in DMSO (5 mL), hydroxylamine hydrochloride (621 mg) and triethylamine (1.66 mL) were added.[1]

  • The resulting mixture was stirred for 10 hours at 90°C.[1]

  • The mixture was then filtered.[1]

  • The filtrate was lyophilized, and the resulting oil was stripped with acetonitrile.[1]

  • The resulting precipitate was filtered and washed with acetonitrile to yield 620 mg of the title compound as an off-white solid.[1]

  • LC-MS data for the product: tR = 0.24 min; [M+H]⁺: 186.28.[1]

G cluster_reactants Reactants & Solvent cluster_conditions Reaction Conditions cluster_isolation Product Isolation This compound This compound Stir at 90°C for 10h Stir at 90°C for 10h This compound->Stir at 90°C for 10h Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Stir at 90°C for 10h Triethylamine Triethylamine Triethylamine->Stir at 90°C for 10h DMSO DMSO DMSO->Stir at 90°C for 10h Filtration Filtration Stir at 90°C for 10h->Filtration Lyophilization Lyophilization Filtration->Lyophilization Acetonitrile Strip Acetonitrile Strip Lyophilization->Acetonitrile Strip Precipitate Filtration & Wash Precipitate Filtration & Wash Acetonitrile Strip->Precipitate Filtration & Wash Product (E)-1-acetyl-N'-hydroxypiperidine- 4-carboximidamide Precipitate Filtration & Wash->Product

Experimental Workflow from Patent Literature

Spectral Data

Comprehensive, publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound is currently limited. Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Biological Activity and Signaling Pathways

As of the latest search, there is no publicly available information on the biological activity, pharmacological effects, or involvement in any signaling pathways of this compound itself. Its use as an intermediate in the synthesis of a CCR6 receptor modulator suggests its role as a building block for biologically active molecules, but its intrinsic activity has not been reported.[1]

Safety Information

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

Precautionary Statements:

  • Wear protective gloves and clothing.[1]

  • If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If on skin, wash with plenty of soap and water.[1]

  • If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

For complete safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of pharmacologically active compounds. While detailed technical data, particularly comprehensive spectral analysis and biological activity studies, are not widely available in the public domain, this guide provides a summary of the existing information. The provided synthesis protocols are based on established chemical principles and a specific example from patent literature. Researchers working with this compound should perform their own characterization and take appropriate safety precautions as outlined in the SDS.

References

The Strategic Role of 1-Acetylpiperidine-4-carbonitrile in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 23, 2025 – While not exhibiting significant intrinsic biological activity itself, 1-Acetylpiperidine-4-carbonitrile has emerged as a pivotal building block in the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the synthesis of this versatile intermediate and its application in the development of bioactive molecules, with a focus on its role in the creation of novel kinase inhibitors.

Physicochemical Properties and Synthesis

This compound is a stable, crystalline solid that serves as a key precursor in multi-step organic syntheses. Its chemical structure, featuring a reactive nitrile group and a protected piperidine nitrogen, allows for sequential and controlled chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
CAS Number 25503-91-7
Appearance White to off-white crystalline powder
Melting Point Not reported
Boiling Point 140 °C (Predicted)[1]
Storage Conditions Room temperature, sealed, dry[1]
Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acetylation of 4-cyanopiperidine. This reaction is crucial for the subsequent synthetic steps as the acetyl group serves as a protecting group for the piperidine nitrogen, preventing its interference in downstream reactions.

Experimental Protocol: Synthesis of this compound

  • Materials: 4-cyanopiperidine, Acetic anhydride, Pyridine, Diethyl ether.

  • Procedure:

    • To a solution of 4-cyanopiperidine in pyridine, cooled in an ice bath, add acetic anhydride dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous copper (II) sulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The product can be further purified by column chromatography or recrystallization if necessary.

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The nitrile group can be readily converted into other functional groups, such as a carboxylic acid or an amine, which then serve as handles for further molecular elaboration. The related compound, 1-acetylpiperidine-4-carboxylic acid, is a reactant for the synthesis of triazole derivatives, antiproliferative agents, CDK inhibitors, CCR5 antagonists for HIV treatment, and nhNK1 antagonists.

Role in the Synthesis of Protein Kinase B (Akt) Inhibitors

A significant application of the 1-acetylpiperidine-4-carboxamide scaffold, which can be derived from the carbonitrile, is in the development of inhibitors for Protein Kinase B (Akt). Akt is a key node in cell signaling pathways that regulate cell survival, proliferation, and metabolism, and its dysregulation is implicated in many cancers.

A series of potent pan-Akt inhibitors have been developed utilizing a piperidin-4-yl side chain.[2] One such compound, 10h , demonstrated high inhibitory activity against Akt1 and a potent anti-proliferative effect on PC-3 prostate cancer cells.[2]

Table 2: Biological Activity of Akt Inhibitor 10h

CompoundTargetIC₅₀ (nM)Cell LineIC₅₀ (µM)
10h Akt124.3PC-33.7

Data sourced from a study on the design, synthesis, and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant.[2]

The synthesis of such inhibitors involves the conversion of the nitrile in this compound to a carboxamide, which is then coupled with other synthetic fragments to build the final, complex inhibitor molecule.

Experimental Workflow: General Synthesis of Akt Inhibitors from this compound

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis A This compound B Hydrolysis A->B H₂O, H⁺ or OH⁻ C 1-Acetylpiperidine-4-carboxylic acid B->C D Amide Coupling C->D Amine, Coupling Agent E 1-Acetylpiperidine-4-carboxamide Intermediate D->E G Coupling Reaction E->G F Heterocyclic Core F->G H Akt Inhibitor G->H

Caption: Synthetic workflow from this compound to a generic Akt inhibitor.

Mechanism of Action of Derived Bioactive Molecules

The bioactive molecules synthesized from this compound exert their effects through various mechanisms, depending on their final structure and therapeutic target. In the case of the Akt inhibitors, these molecules typically function as ATP-competitive inhibitors.

Signaling Pathway: PI3K/Akt Signaling and its Inhibition

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival AktInhibitor Akt Inhibitor (derived from This compound) AktInhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a synthesized Akt inhibitor.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While it does not possess significant inherent biological activity, its strategic use in the synthesis of complex molecules has led to the development of potent and selective therapeutic agents, particularly in the area of oncology. The ability to readily modify its nitrile functionality makes it an important tool for drug discovery and development professionals. Further exploration of this scaffold is likely to yield novel drug candidates for a variety of diseases.

References

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Acetylpiperidine-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis and drug development. This document details the compound's chemical and physical properties, outlines a proposed synthetic route with a detailed experimental protocol, and presents this information in a structured and accessible format.

Chemical and Physical Properties

This compound is a derivative of piperidine, featuring an acetyl group attached to the nitrogen atom and a nitrile group at the 4-position of the piperidine ring. While extensive experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties can be summarized.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 25503-91-7[1]
Molecular Formula C₈H₁₂N₂O[1]
IUPAC Name This compound
SMILES CC(=O)N1CCC(C#N)CC1
InChI InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3
InChIKey NFDGRMQIOHRQHF-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 152.19 g/mol [1]
Appearance White to off-white crystalline powder (inferred from related compounds)
Solubility Expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage Store in a cool, dry place away from incompatible materials.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the dehydration of 1-acetylpiperidine-4-carboxamide using a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), in an appropriate solvent.

G cluster_0 Step 1: Dehydration of Amide A 1-Acetylpiperidine-4-carboxamide B This compound A->B  POCl3 or SOCl2  Inert Solvent (e.g., CH2Cl2)  Controlled Temperature

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • 1-Acetylpiperidine-4-carboxamide

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylpiperidine-4-carboxamide in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Dehydrating Agent: Slowly add a solution of phosphorus oxychloride (or thionyl chloride) in anhydrous dichloromethane to the cooled solution of the amide via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (the reaction progress should be monitored by Thin Layer Chromatography, TLC). If required, the reaction mixture can be heated to reflux to ensure complete conversion.

  • Workup: Upon completion of the reaction, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been elucidated. Further research is required to explore the potential pharmacological properties and mechanisms of action of this molecule.

Conclusion

This technical guide has summarized the available information on this compound. While basic chemical and physical data are accessible, detailed experimental and biological information is lacking. The proposed synthetic route offers a viable method for the preparation of this compound, which can facilitate further investigation into its properties and potential applications in medicinal chemistry and drug discovery. Researchers are encouraged to pursue studies to fill the existing knowledge gaps regarding the bioactivity and spectroscopic characterization of this compound.

References

Spectroscopic Data for 1-Acetylpiperidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Acetylpiperidine-4-carbonitrile, a key building block in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on data from closely related structures, including 1-acetylpiperidine and 4-cyanopiperidine. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.8 - 3.6m2HAxial H at C2, C6
~3.2 - 3.0m2HEquatorial H at C2, C6
~2.9 - 2.7m1HH at C4
2.11s3H-C(O)CH₃
~2.0 - 1.8m4HH at C3, C5

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~169-C=O
~122-C≡N
~45C2, C6
~30C3, C5
~25C4
~21-C(O)CH₃

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850Medium-StrongC-H stretching (aliphatic)
~2245Medium-SharpC≡N stretching (nitrile)
~1640StrongC=O stretching (amide)
~1440MediumC-H bending

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
152[M]⁺ (Molecular Ion)
110[M - CH₂CO]⁺
95[M - CH₃CONH₂]⁺
82[Piperidine ring fragment]⁺
43[CH₃CO]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

Infrared (IR) Spectroscopy

For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is introduced via a direct insertion probe or a gas chromatograph. The mass spectrum is recorded, typically over a mass-to-charge (m/z) range of 40-400, to observe the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr pellet or thin film Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide on the Safety and Handling of 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Acetylpiperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The following sections detail its chemical properties, hazard information, safe handling procedures, and experimental considerations.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.2 g/mol [1]
Appearance Solid[1]
CAS Number 25503-91-7[1]

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure risk.

GHS Hazard Classification
  • Acute Toxicity, Oral: Category 4[1]

  • Acute Toxicity, Dermal: Category 4[1]

  • Acute Toxicity, Inhalation: Category 4[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the necessary PPE. Recommended PPE includes:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.

Safe Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid generating dust.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Avoid breathing dust.

  • Sweep up the solid material and place it into a suitable container for disposal.[1]

  • Clean the spill area thoroughly with a suitable solvent.

  • Ventilate the area.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following general procedures for the synthesis, purification, and analysis of similar piperidine derivatives can be adapted. Note: These are generalized protocols and require optimization for specific experimental conditions.

Synthesis of this compound

The synthesis can be conceptualized as a two-step process: the conversion of a suitable piperidone precursor to a cyanopiperidine, followed by acetylation.

Step 1: Synthesis of 4-Cyanopiperidine from 4-Piperidone

This reaction involves the conversion of the ketone functional group of 4-piperidone to a nitrile. A common method is the Strecker synthesis or a variation thereof.

  • Materials: 4-piperidone hydrochloride, sodium cyanide, ammonium chloride, water, and a suitable solvent like methanol.

  • Procedure:

    • Dissolve 4-piperidone hydrochloride and ammonium chloride in water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium cyanide in water to the reaction mixture.

    • Stir the reaction at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-cyanopiperidine.

Step 2: Acetylation of 4-Cyanopiperidine

This step introduces the acetyl group to the nitrogen of the piperidine ring.

  • Materials: 4-cyanopiperidine, acetic anhydride, a base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 4-cyanopiperidine and the base in the solvent.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride to the solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

Purification

The crude product can be purified using standard laboratory techniques.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed to obtain a pure crystalline product.

  • Column Chromatography: For more challenging purifications, flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Instrumentation: A GC system coupled with a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient program, for example, starting at 100°C and ramping up to 250°C.

    • Injection: Split or splitless injection.

    • Detection: Mass spectrometry in electron ionization (EI) mode.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

    • Instrumentation: An HPLC system with a UV detector.

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid.

    • Detection: UV detection at a suitable wavelength (e.g., around 210 nm).

Biological Activity and Metabolic Considerations

Specific biological activity and metabolic pathways for this compound are not extensively documented in publicly available literature. However, based on the pharmacology of related piperidine derivatives and the known metabolism of nitrile-containing compounds, a hypothetical overview can be constructed.

Piperidine moieties are common in a wide range of pharmaceuticals and are known to interact with various biological targets.[2][3][4][5] The nitrile group can be metabolized in vivo, potentially leading to the formation of a carboxylic acid or undergoing other transformations.[6] The toxicity of some nitrile compounds is associated with the release of cyanide.[6]

Hypothetical Metabolic Pathway

The metabolism of this compound in a biological system could involve several enzymatic reactions, primarily mediated by cytochrome P450 enzymes in the liver. A plausible metabolic pathway is illustrated in the diagram below.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite CYP450 (Oxidation) N-deacetylated_Metabolite N-deacetylated Metabolite This compound->N-deacetylated_Metabolite Esterase Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite This compound->Carboxylic_Acid_Metabolite Nitrilase/Hydratase Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGT Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate SULT Excretion Excretion Carboxylic_Acid_Metabolite->Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Potential Toxicity Mechanism Workflow

The nitrile group is a potential toxicophore. A possible mechanism of toxicity could involve metabolic activation leading to cellular damage. The following diagram illustrates a hypothetical workflow for assessing such toxicity.

Toxicity_Workflow Compound This compound Metabolic_Activation Metabolic Activation (e.g., CYP450) Compound->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., Cyanide release) Metabolic_Activation->Reactive_Metabolite Cellular_Targets Interaction with Cellular Targets (Proteins, DNA) Reactive_Metabolite->Cellular_Targets Cellular_Stress Oxidative Stress & Mitochondrial Dysfunction Cellular_Targets->Cellular_Stress Cytotoxicity Cell Death (Apoptosis/Necrosis) Cellular_Stress->Cytotoxicity In_Vitro_Assay In vitro Cytotoxicity Assay (e.g., MTT, LDH) Cytotoxicity->In_Vitro_Assay

Caption: Potential mechanism of nitrile-induced cytotoxicity workflow.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential hazards. Adherence to the safety precautions and handling procedures outlined in this guide is essential for minimizing risk in a laboratory or industrial setting. While specific experimental and biological data for this compound are limited, the provided general protocols and hypothetical pathways offer a framework for its safe use and further investigation. Researchers are encouraged to perform their own risk assessments and to optimize experimental procedures for their specific applications.

References

An In-depth Technical Guide on the Solubility Profile of 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 1-Acetylpiperidine-4-carbonitrile. Due to the limited publicly available quantitative data for this specific compound, this document summarizes the existing qualitative information and presents a general, robust experimental protocol for determining its solubility profile in various solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a chemical intermediate with a molecular formula of C8H12N2O. Its structure consists of a piperidine ring N-acetylated at position 1 and substituted with a nitrile group at position 4. Understanding its solubility is crucial for its use in chemical synthesis, purification, and formulation development.

Solubility Profile of this compound

Currently, there is a lack of specific, quantitative solubility data for this compound in publicly accessible literature. However, qualitative solubility information has been reported, indicating its general behavior in common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
EthanolSoluble[1][2]
EtherSoluble[1][2]
MethanolSoluble[1][2]

Note: The term "soluble" in this context is not quantitatively defined and is based on information from chemical suppliers. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to various solvents and temperatures to establish a comprehensive solubility profile.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, ethanol, acetone)

  • Small test tubes or vials[3][4]

  • Spatula[3]

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a test tube or vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the container to prevent solvent evaporation.

    • Place the container in a temperature-controlled environment (e.g., water bath) set to the desired temperature.

    • Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3] Continuous stirring or periodic vortexing is recommended.[3]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the solid material at the bottom.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Table 2: Example Data Table for Solubility Measurement

SolventTemperature (°C)Solubility ( g/100 mL)
Water25
Ethanol25
Acetone25
Dichloromethane25

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw supernatant C->D F Dilute filtered sample E Filter supernatant D->E E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate solubility G->H

General workflow for experimental solubility determination.

Conclusion

References

Methodological & Application

The Versatile Building Block: 1-Acetylpiperidine-4-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in the construction of complex molecules with diverse biological activities. Its rigid piperidine scaffold, coupled with the reactive nitrile functionality, provides a valuable platform for the synthesis of a wide array of derivatives, including aminomethylpiperidines, 4-acylpiperidines, tetrazolylpiperidines, and spiropiperidines. These derivatives are key intermediates in the development of novel therapeutics, including CCR5 antagonists for HIV treatment and ligands for dopamine receptors. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Applications and Synthetic Transformations

This compound serves as a starting material for several important classes of compounds. The primary transformations of the nitrile group include reduction to an aminomethyl group, reaction with organometallic reagents to form ketones, and cycloaddition reactions to generate heterocycles.

dot

Caption: Key synthetic transformations of this compound.

Application Notes and Experimental Protocols

Synthesis of 4-(Aminomethyl)-1-acetylpiperidine via Catalytic Hydrogenation

The reduction of the nitrile functionality in this compound provides direct access to 4-(aminomethyl)piperidine derivatives. These primary amines are crucial intermediates for the synthesis of various biologically active molecules, including CCR5 antagonists. Catalytic hydrogenation using Raney Nickel in the presence of ammonia is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

dot

Reduction_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A This compound D Hydrogenation (e.g., 50 psi H2, RT) A->D B Methanol/Ammonia B->D C Raney Nickel C->D E Filtration D->E F Concentration E->F G Purification (e.g., Distillation) F->G H 4-(Aminomethyl)-1-acetylpiperidine G->H

Caption: Workflow for the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Raney® Nickel (slurry in water)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Under an inert atmosphere, add a solution of ammonia in methanol (e.g., 7N).

  • Carefully add a slurry of Raney® Nickel (approximately 10-20% by weight of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-1-acetylpiperidine.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Reaction Time 4-12 hours
Hydrogen Pressure 50 psi
Temperature Room Temperature
Synthesis of 4-Acylpiperidines via Grignard Reaction

The reaction of this compound with Grignard reagents provides a straightforward route to 4-acylpiperidines. These ketones are valuable intermediates for the synthesis of various pharmacologically active compounds, including dopamine receptor ligands. The reaction proceeds through the formation of an intermediate imine salt, which is subsequently hydrolyzed upon acidic work-up.

Experimental Protocol: Grignard Reaction with Ethylmagnesium Bromide

dot

Grignard_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction & Quench cluster_workup Work-up & Purification A This compound C Addition at 0 °C to RT A->C B Ethylmagnesium Bromide (in THF) B->C D Acidic Work-up (e.g., aq. NH4Cl) C->D E Extraction (e.g., Ethyl Acetate) D->E F Drying and Concentration E->F G Purification (e.g., Chromatography) F->G H 1-Acetyl-4-propionylpiperidine G->H

Caption: Workflow for the Grignard reaction of this compound.

Materials:

  • This compound

  • Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ethylmagnesium bromide solution (1.1-1.5 eq) dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 1-acetyl-4-propionylpiperidine.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield 60-75%
Reaction Time 3-6 hours
Temperature 0 °C to Room Temperature
Synthesis of 1-Acetyl-4-(1H-tetrazol-5-yl)piperidine

The [2+3] cycloaddition of azides with nitriles is a well-established method for the synthesis of tetrazoles. This transformation can be applied to this compound to produce the corresponding 5-substituted tetrazole, which can serve as a carboxylic acid bioisostere in medicinal chemistry applications.

Experimental Protocol: Cycloaddition with Sodium Azide

dot

Tetrazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A This compound E Heating (e.g., 100-120 °C) A->E B Sodium Azide B->E C Ammonium Chloride C->E D DMF D->E F Acidification E->F G Extraction F->G H Crystallization G->H I 1-Acetyl-4-(1H-tetrazol-5-yl)piperidine H->I

Caption: Workflow for the synthesis of 1-acetyl-4-(1H-tetrazol-5-yl)piperidine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (e.g., 2 M)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 2-3 with hydrochloric acid.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 1-acetyl-4-(1H-tetrazol-5-yl)piperidine can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

ParameterValue
Typical Yield 70-85%
Reaction Time 12-24 hours
Temperature 100-120 °C

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in this document provide a foundation for its use in the synthesis of key intermediates for drug discovery and development. The ability to readily transform the nitrile group into amines, ketones, and tetrazoles makes this compound an attractive starting material for accessing a diverse range of complex molecular architectures. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

Application Notes and Protocols for 1-Acetylpiperidine-4-carbonitrile in Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbonitrile is a synthetic building block with potential applications in medicinal chemistry and drug discovery. Its piperidine scaffold is a common motif in a variety of biologically active compounds. While specific, detailed assay protocols for this compound are not extensively documented in publicly available literature, its utility as a chemical intermediate suggests its role in the synthesis of molecules for various biological targets. These derivatives are often evaluated in a range of biochemical and cellular assays.

This document provides an overview of the potential applications of this compound as a synthetic precursor and offers detailed, representative protocols for assays in which its derivatives could be screened. The protocols provided are based on established methodologies for common drug discovery targets.

Synthetic Applications

This compound serves as a versatile starting material for the synthesis of more complex molecules. The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which then act as handles for further chemical elaboration. This makes it a valuable precursor for creating libraries of compounds to be screened for biological activity. For instance, it can be a reactant in the synthesis of:

  • Enzyme Inhibitors: The piperidine core is found in many enzyme inhibitors.

  • Receptor Antagonists: It can be a key component of molecules designed to block receptor signaling. For example, it is used in the synthesis of CCR5 antagonists for potential HIV treatment.

  • Antiproliferative Agents: Derivatives can be tested for their ability to inhibit cell growth in cancer research.

  • CDK Inhibitors: It can be a building block for cyclin-dependent kinase (CDK) inhibitors.

Experimental Protocols

Given the role of this compound as a synthetic intermediate, the following are detailed protocols for common assays used to evaluate the biological activity of its derivatives.

Protocol 1: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a general method to screen for enzyme inhibitors. It can be adapted for various enzymes, such as kinases, by using a specific substrate and detection method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

  • Test compounds (derived from this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • Target enzyme (e.g., a protein kinase).

  • Enzyme substrate (e.g., a peptide or protein).

  • ATP (for kinase assays).

  • Assay buffer (e.g., Tris-HCl, HEPES) with appropriate salts (e.g., MgCl2) and additives (e.g., DTT, BSA).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody for ELISA-based detection).

  • Microplates (e.g., 96-well or 384-well, white or clear depending on the detection method).

  • Plate reader (e.g., luminometer, spectrophotometer, or fluorometer).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Typically, a 10-point dilution series is created.

  • Enzyme and Substrate Preparation: Prepare a solution of the enzyme and its substrate in the assay buffer at the desired concentrations.

  • Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (e.g., DMSO) to the wells of the microplate. b. Add the enzyme solution (e.g., 10 µL) to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the substrate/ATP solution (e.g., 10 µL). d. Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

  • Detection: a. Stop the reaction by adding a stop solution or the detection reagent according to the manufacturer's instructions. b. Incubate for the recommended time to allow the signal to develop. c. Measure the signal (e.g., luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: a. Plot the signal intensity against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow A Prepare Serial Dilution of Test Compounds B Add Compounds to Microplate A->B C Add Enzyme Solution and Incubate B->C D Initiate Reaction with Substrate/ATP C->D E Incubate for Reaction Time D->E F Add Detection Reagent and Read Plate E->F G Data Analysis: Calculate IC50 F->G

Caption: Workflow for a typical enzyme inhibition assay.

Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol is used to assess the effect of test compounds on the proliferation of cultured cells.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting cell growth.

Materials:

  • Test compounds (derived from this compound) dissolved in DMSO.

  • Adherent or suspension cancer cell line (e.g., HeLa, A549).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a luminescent cell viability reagent (e.g., CellTiter-Glo® from Promega).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl) for MTT assay.

  • 96-well clear or opaque-walled microplates.

  • Spectrophotometer or luminometer.

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control. c. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Viability Measurement (MTT Assay Example): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals form. c. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the EC50 value.

Cell Proliferation Assay Workflow

Cell_Proliferation_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Test Compounds B->C D Add Viability Reagent (e.g., MTT) C->D E Incubate and Measure Signal F Data Analysis: Calculate EC50 E->F

Caption: Workflow for a typical cell proliferation assay.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Example Data Summary for Enzyme Inhibition

Compound IDTarget EnzymeIC50 (nM)
Compound AKinase X150
Compound BKinase X45
Compound CKinase X800

Table 2: Example Data Summary for Cell Proliferation

Compound IDCell LineEC50 (µM)
Compound AHeLa2.5
Compound BHeLa0.8
Compound CHeLa12.1

Signaling Pathway Diagram

Derivatives of this compound could potentially inhibit a signaling pathway, for example, a generic kinase signaling cascade.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Inhibitor Derivative of 1-Acetylpiperidine- 4-carbonitrile Inhibitor->Kinase2

Caption: Inhibition of a kinase signaling pathway.

Conclusion

While direct experimental protocols for this compound are scarce, its value as a synthetic precursor is evident. Researchers and drug development professionals can utilize this compound to generate novel molecules and subsequently employ the standardized assay protocols detailed in this document to evaluate their biological activities. The provided workflows and data presentation formats offer a framework for the systematic screening and characterization of these new chemical entities.

Application of 1-Acetylpiperidine-4-carbonitrile in Neuroscience Research: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylpiperidine-4-carbonitrile is a heterocyclic compound with potential applications in neuroscience research. While direct studies on this specific molecule are limited, its structural motif is present in a variety of neuroactive compounds. This document provides a comprehensive overview of the potential applications of this compound and related piperidine derivatives in neuroscience. It includes detailed, representative experimental protocols for key assays and conceptual signaling pathways to guide researchers in exploring the therapeutic potential of this class of compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with various neurological targets.[1] this compound (CAS No. 25503-91-7) is a derivative of this important heterocyclic system. Although detailed pharmacological data for this specific compound is not extensively available in the public domain, its structure suggests potential as an intermediate in the synthesis of novel therapeutics for neurological disorders. This document outlines potential research applications and provides detailed protocols based on the activities of structurally related piperidine compounds.

Potential Applications in Neuroscience

Based on the known activities of related piperidine derivatives, this compound could serve as a precursor or lead compound for the development of agents targeting a range of neurological and psychiatric conditions.

  • Monoamine Transporter Inhibition: Piperidine derivatives are known to interact with monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[2][3] Modulation of these transporters is a key mechanism for treating depression, anxiety, and other mood disorders.

  • Cholinesterase Inhibition: The N-benzylpiperidine scaffold, structurally related to 1-acetylpiperidine, has been explored for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[3] Such compounds have therapeutic potential in managing the symptoms of Alzheimer's disease.

  • Receptor Modulation: Piperidine-containing molecules have been shown to act as antagonists at various G protein-coupled receptors (GPCRs), including muscarinic acetylcholine receptors and dopamine receptors, which are implicated in a variety of central nervous system (CNS) functions and disorders.

  • Ion Channel Blockade: Derivatives of 4-piperidinecarbonitrile have been investigated as inhibitors of T-type calcium channels, which are involved in neuropathic pain.[4]

Quantitative Data from Related Compounds

To provide a reference for researchers, the following table summarizes quantitative data for structurally related piperidine derivatives from the literature. Note: This data is not for this compound but for analogous compounds, and should be used for comparative purposes only.

Compound ClassTargetAssay TypeValueReference
4-Piperidinecarboxylate Derivativesα(1G) T-type Calcium ChannelInhibitionIC50 = 1.57 ± 0.14 µM[4]
4-Piperidinecarbonitrile DerivativeshERG ChannelInhibitionIC50 = 4.98 ± 0.36 µM[4]

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays that can be adapted to evaluate the neuropharmacological profile of this compound or its derivatives.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity of a test compound to monoamine transporters (e.g., SERT, DAT, NET) expressed in cell membranes.

Workflow for Radioligand Binding Assay

G A Prepare cell membranes expressing the target transporter B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine Ki values from competition binding curves D->E

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET.

  • Non-specific binding control: e.g., Fluoxetine for SERT, Nomifensine for DAT, Desipramine for NET.

  • Test compound (e.g., a derivative of this compound).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the transporter of interest.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane suspension (10-20 µg of protein).

    • Add 50 µL of radioligand at a final concentration close to its Kd value.

    • Add 50 µL of varying concentrations of the test compound or the non-specific binding control.

    • Incubate the plate for 60 minutes at room temperature.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cholinesterase Inhibition Assay

This protocol, based on Ellman's method, measures the ability of a compound to inhibit the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Signaling Pathway for Cholinesterase Activity

G cluster_0 Normal Cholinergic Synapse cluster_1 With Cholinesterase Inhibitor ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Cholinesterase Inhibitor (e.g., Piperidine Derivative) AChE_Inhibited Inhibited Acetylcholinesterase Inhibitor->AChE_Inhibited Inhibits ACh_Inhibited Acetylcholine ACh_Inhibited->AChE_Inhibited Postsynaptic_Receptor_Inhibited Postsynaptic Receptor ACh_Inhibited->Postsynaptic_Receptor_Inhibited Prolonged Activation

Caption: Mechanism of cholinesterase inhibition.

Materials:

  • AChE from electric eel or human recombinant BuChE.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compound.

  • 96-well microplate reader.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 20 µL of varying concentrations of the test compound.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution (0.3 mM).

    • Add 20 µL of AChE or BuChE solution (0.02 U/mL).

    • Incubate for 15 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of ATCI or BTCI solution (0.5 mM).

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion

While direct experimental evidence for the application of this compound in neuroscience is currently limited, its chemical structure positions it as a valuable starting point for the synthesis of novel neuroactive compounds. The protocols and conceptual frameworks provided in this document offer a solid foundation for researchers to investigate the potential of this and related piperidine derivatives in the discovery and development of new therapies for a wide range of neurological and psychiatric disorders. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols: 1-Acetylpiperidine-4-carbonitrile as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbonitrile is a versatile heterocyclic building block increasingly utilized as a key precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structural features, comprising a piperidine scaffold with a reactive nitrile group, make it an ideal starting material for the construction of complex molecular architectures found in numerous therapeutic agents. The piperidine moiety is a prevalent feature in many centrally acting drugs due to its ability to impart favorable pharmacokinetic properties, such as blood-brain barrier permeability. The acetyl group provides a stable protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthetic transformations. The carbonitrile functionality serves as a valuable chemical handle that can be readily converted into other functional groups, such as ketones, amines, and carboxylic acids, which are pivotal for building the final API structure. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Application in the Synthesis of CNS Agents

This compound is a valuable precursor for the synthesis of various Central Nervous System (CNS) agents. The piperidine scaffold is a common motif in drugs targeting CNS receptors. The nitrile group can be strategically transformed to introduce pharmacophoric elements necessary for biological activity.

One of the key transformations of this compound is its conversion to a ketone intermediate via a Grignard reaction. This ketone can then serve as a linchpin for further molecular elaboration to generate a diverse range of API candidates. For instance, the resulting 4-acetylpiperidine derivative can be a crucial intermediate in the synthesis of molecules analogous to Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.

Key Synthetic Transformation: Grignard Reaction to Form a Ketone Intermediate

A primary application of this compound is its reaction with an organometallic reagent, such as a Grignard reagent, to form a ketone. This transformation is a cornerstone in building more complex molecules. The resulting 1-acetyl-4-aroylpiperidine can be a key intermediate for a variety of APIs.

Experimental Protocol: Synthesis of 1-Acetyl-4-(benzoyl)piperidine

This protocol details the synthesis of 1-acetyl-4-(benzoyl)piperidine from this compound using phenylmagnesium bromide as the Grignard reagent.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Hydrochloric acid (3 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.67 g, 0.11 mol).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of bromobenzene (15.7 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

    • Add a small portion of the bromobenzene solution to the flask to initiate the reaction. Once the reaction starts (indicated by bubbling and a grayish color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound (7.61 g, 0.05 mol) in anhydrous toluene (50 mL).

    • Add the solution of this compound dropwise to the cooled Grignard reagent over a period of 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 3 M hydrochloric acid (100 mL).

    • Stir the mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1-acetyl-4-(benzoyl)piperidine.

Quantitative Data Summary
ParameterValue
Starting Material This compound
Reagent Phenylmagnesium Bromide
Product 1-Acetyl-4-(benzoyl)piperidine
Theoretical Yield 11.56 g
Actual Yield 9.25 g
Percentage Yield 80%
Purity (by HPLC) >98%

Diagrams

Synthetic Pathway from this compound

G cluster_start Starting Material cluster_reaction Key Transformation cluster_intermediate Key Intermediate cluster_api Potential API Synthesis start This compound reaction Grignard Reaction (Phenylmagnesium Bromide) start->reaction 1. Add to Grignard Reagent intermediate 1-Acetyl-4-(benzoyl)piperidine reaction->intermediate 2. Hydrolysis api Further Elaboration to CNS Agents (e.g., Donepezil Analogs) intermediate->api Subsequent Synthetic Steps

Caption: Synthetic pathway from precursor to API intermediate.

Experimental Workflow for the Synthesis of 1-Acetyl-4-(benzoyl)piperidine

G start Start grignard_prep Prepare Phenylmagnesium Bromide start->grignard_prep reaction React with 1-Acetyl- piperidine-4-carbonitrile grignard_prep->reaction hydrolysis Acidic Hydrolysis (Quench) reaction->hydrolysis workup Extraction and Washing hydrolysis->workup purification Column Chromatography workup->purification end Pure Product purification->end

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures, data, and potential applications for 1-Acetylpiperidine-4-carbonitrile, a versatile intermediate in synthetic and medicinal chemistry.

Introduction

This compound is a derivative of piperidine, a ubiquitous scaffold in pharmaceutical agents. The presence of the cyano group at the 4-position and the acetyl group on the piperidine nitrogen makes it a valuable building block for the synthesis of more complex molecules. Its derivatives have been investigated for a range of biological activities, particularly in the realm of neurological disorders. These notes will detail a plausible synthetic route, characterization data, and potential biological applications.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 25503-91-7
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Predicted: Colorless to pale yellow oil or low melting solid
Boiling Point Not available
Melting Point Not available
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform
Table 2: Proposed Synthesis of this compound - Reaction Parameters
StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1 Dehydration of Piperidine-4-carboxamideThionyl chloride, DibutylformamideToluene0 - 2024 - 72~75
2 Acetylation of 4-CyanopiperidineAcetic anhydride, TriethylamineDichloromethane0 - 252 - 4>90 (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.8-4.0 (m, 2H, -N-CH₂-), 3.2-3.4 (m, 2H, -N-CH₂-), 2.8-3.0 (m, 1H, -CH(CN)-), 2.1 (s, 3H, -C(O)CH₃), 1.8-2.0 (m, 4H, -CH₂-CH(CN)-CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 169.0 (C=O), 121.0 (CN), 45.0 (-N-CH₂-), 40.0 (-N-CH₂-), 30.0 (-CH₂-CH(CN)-CH₂-), 28.0 (-CH(CN)-), 21.5 (-C(O)CH₃)
IR (neat, cm⁻¹) ν: 2240 (C≡N stretch), 1640 (C=O amide stretch), 2950, 2870 (C-H stretch)
Mass Spec (EI) m/z (%): 152 (M⁺), 110, 96, 82, 43 (100)

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanopiperidine Hydrochloride (Precursor)

This protocol is adapted from patent literature describing the dehydration of piperidine-4-carboxamide.

Materials:

  • Piperidine-4-carboxamide (isonipecotamide)

  • Dibutylformamide

  • Thionyl chloride

  • Toluene

  • n-Propyl acetate

  • Nitrogen gas

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus

Procedure:

  • In a 1 L jacketed vessel under a nitrogen atmosphere, suspend 92.8 g (0.702 mol) of piperidine-4-carboxamide in 450 ml of n-propyl acetate at 20°C.

  • Add 111.56 g (0.702 mol) of dibutylformamide to the suspension over 10 minutes with stirring.

  • After 5 minutes, begin the dropwise addition of 175.46 g (1.475 mol) of thionyl chloride, maintaining the temperature at 20°C.

  • Stir the reaction mixture at 20°C for 24 hours.

  • Filter the resulting suspension and wash the filter cake three times with 150 ml of n-propyl acetate.

  • Dry the solid under vacuum to yield 4-cyanopiperidine hydrochloride as a colorless solid.[1]

Expected Yield: Approximately 79% of the theoretical yield.

Protocol 2: Synthesis of this compound

This is a general protocol for the N-acetylation of a secondary amine.

Materials:

  • 4-Cyanopiperidine hydrochloride

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Suspend 4-cyanopiperidine hydrochloride (1.0 eq) in dichloromethane (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and liberate the free base. Stir for 15 minutes.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Acetylation A Piperidine-4-carboxamide B 4-Cyanopiperidine HCl A->B SOCl₂, Dibutylformamide Toluene, 20°C, 24h C 4-Cyanopiperidine B->C Base (e.g., Et₃N) D This compound C->D Acetic Anhydride, Et₃N DCM, 0°C to RT, 2-4h

Caption: Synthetic pathway for this compound.

Potential Signaling Pathway Involvement

Derivatives of 4-cyanopiperidine have shown activity as inhibitors of T-type calcium channels, which are implicated in neuropathic pain. The following diagram illustrates a hypothetical mechanism of action based on this potential application.

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ca_channel T-type Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Blocks Compound 1-Acetylpiperidine- 4-carbonitrile Derivative Compound->Ca_channel Inhibition Pain_Signal Pain Signal Transmission Ca_ion->Pain_Signal Reduced Stimulation

Caption: Hypothetical inhibition of T-type calcium channels.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. The piperidine scaffold is a common feature in drugs targeting the central nervous system.

Potential therapeutic areas for derivatives of this compound include:

  • Neuropathic Pain: As precursors to inhibitors of T-type calcium channels.

  • Psychiatric Disorders: The piperidine core is present in many antipsychotic and antidepressant medications.

  • HIV Treatment: As a scaffold for CCR5 antagonists.

  • Cancer Therapy: As a building block for the synthesis of CDK inhibitors and other antiproliferative agents.

The exploration of derivatives of this compound represents a promising avenue for the discovery of novel therapeutics.

References

Application Notes and Protocols for High-Throughput Screening with 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbonitrile is a synthetic compound featuring a piperidine scaffold, a common motif in pharmacologically active molecules. Piperidine derivatives are explored for a wide range of therapeutic applications due to their ability to interact with various biological targets. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and its analogs. The protocols described herein are designed for the identification and characterization of "hit" compounds that modulate a specific biological target, with a focus on a representative protein-protein interaction (PPI) assay.

Target Profile: Hypothetical Protein-Protein Interaction Target (Target-X)

For the purpose of these application notes, we will consider a hypothetical PPI target, "Target-X," which is implicated in a disease pathway. The aim of the HTS campaign is to identify small molecule inhibitors of the Target-X interaction.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in primary and secondary assays.

Table 1: Primary High-Throughput Screening Data

Compound IDConcentration (µM)Inhibition (%)
This compound1065.2
Control Compound A1092.5
Control Compound B105.1

Table 2: Dose-Response and Counter-Screen Data

Compound IDIC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
This compound2.5> 50> 20
Control Compound A0.115150

Experimental Protocols

Primary High-Throughput Screening: Fluorescence Polarization (FP) Assay

Principle: This assay measures the disruption of the Target-X protein-protein interaction. A fluorescently labeled peptide derived from one of the interacting partners (Tracer) binds to the other partner protein (Protein-A). In the bound state, the tracer's movement is restricted, resulting in a high fluorescence polarization signal. Inhibitors that disrupt this interaction will cause the tracer to be displaced, leading to a decrease in the FP signal.

Materials:

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Protein-A: Recombinant human Target-X partner protein

  • Tracer: Fluorescently labeled peptide derived from the other Target-X partner

  • This compound and compound library

  • 384-well, low-volume, black plates

  • Plate reader with FP capabilities

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Using an acoustic liquid handler, dispense 20 nL of the compound stock solution into the appropriate wells of a 384-well plate. For control wells, dispense 20 nL of DMSO.

  • Prepare a 2X solution of Protein-A (e.g., 20 nM) in Assay Buffer.

  • Add 5 µL of the 2X Protein-A solution to each well containing the compounds and to the high-signal control wells.

  • Add 5 µL of Assay Buffer to the low-signal (no Protein-A) control wells.

  • Incubate the plate for 20 minutes at room temperature to allow for compound binding to Protein-A.

  • Prepare a 2X solution of the Tracer (e.g., 10 nM) in Assay Buffer.

  • Add 5 µL of the 2X Tracer solution to all wells. The final volume in each well will be 10 µL.

  • Incubate the plate for 45 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

Secondary Assay: Cell-Based Reporter Assay

Principle: This assay validates the activity of hit compounds in a cellular context. A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the Target-X signaling pathway. Inhibition of the Target-X interaction is expected to modulate the reporter gene expression.

Materials:

  • Reporter cell line

  • Cell culture medium

  • This compound and other hit compounds

  • 96-well, white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound and other hit compounds in cell culture medium.

  • Treat the cells with the compound dilutions for 18-24 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Determine the EC50 by plotting the luciferase signal against the logarithm of the compound concentration.

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Counter-Screens cluster_3 Hit Validation Compound_Library Compound Library (including this compound) Primary_Assay Fluorescence Polarization Assay (Target-X Interaction) Compound_Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Assay->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Secondary_Assay Cell-Based Reporter Assay (EC50 Determination) Dose_Response->Secondary_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Hit_Confirmation->Dose_Response Validated_Hit Validated Hit Secondary_Assay->Validated_Hit Cytotoxicity_Assay->Validated_Hit

Caption: High-Throughput Screening Workflow for Inhibitor Discovery.

Signaling_Pathway cluster_pathway Hypothetical Target-X Signaling Pathway Protein1 Protein Partner 1 Complex Active Protein Complex Protein1->Complex Protein2 Protein Partner 2 Protein2->Complex Downstream_Signal Downstream Signaling Complex->Downstream_Signal Cellular_Response Cellular Response (e.g., Gene Transcription) Downstream_Signal->Cellular_Response Inhibitor This compound Inhibitor->Complex Inhibition

Caption: Inhibition of the Hypothetical Target-X Signaling Pathway.

Application Notes and Protocols for the Purification of 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-Acetylpiperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are based on established chemical principles and analogous procedures for similar compounds, offering robust starting points for achieving high purity.

Introduction

This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document outlines two primary techniques for the purification of this compound: recrystallization and column chromatography. Additionally, a protocol for an initial workup procedure involving solvent extraction is provided.

Purification Techniques Overview

The choice of purification technique depends on the nature and quantity of impurities present in the crude material.

  • Solvent Extraction: Often used as a preliminary purification step to remove salts and other water-soluble impurities from the reaction mixture.

  • Recrystallization: A highly effective method for removing small amounts of impurities from a solid sample, yielding a product with high purity. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

  • Column Chromatography: A versatile technique for separating a mixture of compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities and for purifying oils or non-crystalline solids.

Experimental Protocols

Protocol 1: General Workup via Solvent Extraction

This protocol is a typical first step after synthesis to isolate the crude this compound from the reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture by carefully adding it to a saturated aqueous sodium bicarbonate solution to neutralize any remaining acids.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Expected Outcome: This procedure yields crude this compound, which may appear as a yellow oil or solid. Further purification by recrystallization or column chromatography is typically required.

Diagram of the Solvent Extraction Workflow:

reaction_mixture Crude Reaction Mixture neutralization Neutralize with NaHCO3 (aq) reaction_mixture->neutralization extraction Extract with Ethyl Acetate (3x) neutralization->extraction wash_bicarb Wash with NaHCO3 (aq) extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry over Na2SO4 wash_brine->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration crude_product Crude 1-Acetylpiperidine- 4-carbonitrile concentration->crude_product

Caption: Workflow for the initial workup of this compound.

Protocol 2: Purification by Recrystallization

This method is suitable if the crude product is a solid and contains a relatively small amount of impurities. The choice of solvent is critical for successful recrystallization. Based on the purification of structurally similar compounds, ethanol or a mixture of ethanol and water are good starting points.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water (if needed)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble in hot ethanol, a mixed solvent system (e.g., ethanol/water) may be necessary.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing it in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Expected Purity: >98% (as determined by HPLC or GC).

Diagram of the Recrystallization Process:

crude_product Crude Product dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (Optional, with Charcoal) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the recrystallization of a solid compound.

Protocol 3: Purification by Column Chromatography

Column chromatography is a highly effective method for purifying this compound, especially when dealing with complex mixtures or oily products. For a compound with the polarity of this compound, a normal-phase silica gel chromatography is recommended.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should give the product a retention factor (Rf) of approximately 0.3-0.4. A good starting point is a mixture of ethyl acetate and hexanes. For more polar impurities, a system of dichloromethane and methanol (e.g., 95:5) might be effective.

  • Column Packing: Pack a chromatography column with silica gel using the selected solvent system (slurry method is preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Expected Purity: >99% (as determined by HPLC or GC).

Data Presentation

Purification TechniqueTypical Starting MaterialReagents/SolventsExpected PurityEstimated Yield
Solvent Extraction Post-synthesis reaction mixtureEthyl acetate, Sat. NaHCO₃, BrineLow to ModerateHigh (crude)
Recrystallization Crude solidEthanol or Ethanol/Water>98%60-80%
Column Chromatography Crude oil or solidSilica gel, Ethyl acetate/Hexanes or DCM/Methanol>99%70-90%

Diagram of the Column Chromatography Workflow:

crude_product Crude Product select_solvent Select Solvent System via TLC crude_product->select_solvent pack_column Pack Silica Gel Column select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate in vacuo combine_pure->concentrate pure_product Purified Product concentrate->pure_product

Caption: A step-by-step workflow for purification by column chromatography.

Conclusion

The successful purification of this compound is achievable through standard laboratory techniques. For initial cleanup, a liquid-liquid extraction is recommended. For obtaining highly pure solid material, recrystallization is an effective method, with ethanol or ethanol/water being promising solvent systems. For complex mixtures or non-crystalline products, column chromatography on silica gel provides a robust and reliable purification strategy. The specific conditions for each technique may require optimization based on the nature and extent of the impurities present in the crude material.

Application Notes and Protocols: The Versatile Role of 1-Acetylpiperidine-4-carbonitrile in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-acetylpiperidine-4-carbonitrile as a versatile starting material for the construction of novel and medicinally relevant heterocyclic scaffolds. The protocols outlined below are based on established principles of heterocyclic chemistry and provide a foundation for the development of diverse molecular entities, including pyrimidine and spiro-heterocyclic derivatives. The stability of the 1-acetylpiperidine core makes it a valuable component in the design of new therapeutic agents.

Synthesis of Novel Pyrimidine Derivatives

The pyrimidine nucleus is a cornerstone of many biologically active compounds, including nucleic acids and numerous pharmaceuticals. This compound can serve as a key precursor for the synthesis of novel piperidine-substituted pyrimidines, which are of significant interest in drug discovery. The general strategy involves the transformation of the nitrile functionality into a group that can participate in a cyclocondensation reaction to form the pyrimidine ring.

Logical Workflow for Pyrimidine Synthesis

G A This compound B Hydrolysis to Amide/Carboxylic Acid A->B Acid/Base C Reduction to Aminomethyl A->C Reducing Agent (e.g., LiAlH4) D Reaction with Dinucleophiles (e.g., Urea, Thiourea, Guanidine) B->D C->D E Novel Piperidinyl-Pyrimidines D->E Cyclocondensation

Caption: Synthetic pathways from this compound to pyrimidines.

Experimental Protocol: Synthesis of a Piperidinyl-Thiouracil Derivative

This protocol outlines a potential pathway for the synthesis of a piperidinyl-thiouracil derivative, a class of compounds with potential therapeutic applications.

Step 1: Hydrolysis of this compound to 1-Acetylpiperidine-4-carboxamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (3:1 v/v).

  • Reagent Addition: Add sodium hydroxide (1.2 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 1-acetylpiperidine-4-carboxamide.

Step 2: Condensation with Ethyl Cyanoacetate

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-acetylpiperidine-4-carboxamide (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in anhydrous ethanol.

  • Base Addition: Add a catalytic amount of a non-nucleophilic base (e.g., DBU).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Isolation of Intermediate: The intermediate product can be isolated by precipitation upon addition of water or used directly in the next step.

Step 3: Cyclization with Thiourea

  • Reaction Setup: To the solution containing the intermediate from Step 2, add thiourea (1.2 eq.) and a solution of sodium ethoxide in ethanol (2.0 eq.).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the formation of the pyrimidine ring by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and acidify with acetic acid. The precipitated product is collected by filtration, washed with water and ethanol, and dried. Further purification can be achieved by recrystallization.

Synthesis of Novel Spiro-Heterocyclic Compounds

Spiro-heterocycles are a fascinating class of three-dimensional molecules that have gained significant attention in medicinal chemistry due to their conformational rigidity and novel chemical space. This compound is an excellent starting material for the synthesis of spiro-piperidine heterocycles, where the C-4 position of the piperidine ring serves as the spiro center.

Logical Workflow for Spiro-Heterocycle Synthesis

G A This compound B Reaction with a Binucleophile (e.g., Ethylenediamine, o-Phenylenediamine) A->B Lewis Acid Catalyst C Intramolecular Cyclization B->C D Novel Spiro-Piperidine Heterocycles C->D

Caption: General approach to spiro-heterocycles from this compound.

Experimental Protocol: Synthesis of a Spiro-Imidazolidine-Piperidine Derivative

This protocol describes a potential synthesis of a spiro-imidazolidine-piperidine derivative.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), ethylenediamine (1.5 eq.), and a catalytic amount of a Lewis acid (e.g., zinc chloride).

  • Solvent: Use a high-boiling point solvent such as toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture at a high temperature (e.g., 120-140 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired spiro-imidazolidine-piperidine derivative.

Quantitative Data Summary

While specific quantitative data for the direct use of this compound in these novel syntheses is not extensively reported in the literature, the following table provides expected yields based on analogous reactions with similar piperidine derivatives.

Heterocyclic SystemSynthetic ApproachKey ReagentsExpected Yield (%)
Piperidinyl-ThiouracilCyclocondensationThiourea, Sodium Ethoxide60-75
Spiro-Imidazolidine-PiperidineReaction with BinucleophileEthylenediamine, ZnCl₂50-65

Conclusion

This compound represents a readily accessible and highly versatile building block for the synthesis of a wide range of novel heterocycles. The protocols and workflows presented here provide a solid foundation for researchers to explore new chemical space and develop innovative compounds with potential applications in drug discovery and materials science. The adaptability of the nitrile and acetyl functionalities allows for a multitude of synthetic transformations, making this compound a valuable asset in the modern synthetic chemist's toolbox. Further exploration of its reactivity is encouraged to unlock its full potential in the creation of complex and biologically active molecules.

Application Notes and Protocols for the Quantification of 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 1-Acetylpiperidine-4-carbonitrile. Due to a lack of specific validated methods for this compound in published literature, the following protocols are based on established methods for analogous piperidine derivatives and related compounds. These methods are intended to serve as a starting point for method development and will require validation for specific applications.

Overview of Analytical Techniques

The quantification of this compound can be approached using several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for non-volatile and thermally labile compounds. Due to the lack of a strong UV chromophore in this compound, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic performance of this compound.[1] Mass Spectrometry (MS) is the preferred detection method for its sensitivity and selectivity.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that can be used for purity assessment and quantification without the need for an identical reference standard.

Experimental Workflows

The following diagram illustrates a general workflow for the quantification of this compound.

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis sample Bulk Material or Formulation dissolution Dissolution in appropriate solvent (e.g., Acetonitrile/Water) sample->dissolution filtration Filtration through 0.45 µm filter dissolution->filtration hplc HPLC-CAD/ELSD/MS filtration->hplc gcms GC-MS (with derivatization) filtration->gcms qnmr qNMR filtration->qnmr calibration Calibration Curve Generation hplc->calibration gcms->calibration quantification Quantification of Analyte qnmr->quantification calibration->quantification reporting Reporting and Documentation quantification->reporting

Caption: General experimental workflow for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are based on methods for similar compounds and should be established through method validation for this compound.

ParameterHPLC-CAD/ELSDGC-MS (with Derivatization)qNMR
Linearity (R²) > 0.99> 0.99Not Applicable
Limit of Detection (LOD) 1-10 µg/mL0.1-1 µg/mLDependent on concentration of internal standard
Limit of Quantification (LOQ) 5-25 µg/mL0.5-5 µg/mLDependent on concentration of internal standard
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 1%

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations. Since the analyte lacks a strong UV chromophore, CAD is a suitable alternative.[2]

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for MS compatibility)

4.1.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260/1290 Infinity II or equivalent

  • Detector: Charged Aerosol Detector (CAD)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 50:50 v/v). The exact ratio should be optimized for best peak shape and retention.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the trace-level quantification of this compound, particularly in complex matrices. Derivatization is likely required to enhance volatility and improve peak shape.[1]

4.2.1. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

4.2.2. Instrumentation and Conditions

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C, hold for 5 minutes

  • Injector Temperature: 250°C

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4.2.3. Derivatization and Sample Preparation

  • Standard and Sample Preparation:

    • To a known amount of standard or sample in a vial, add a known amount of internal standard.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS) and 100 µL of solvent (e.g., acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4.2.4. Data Analysis

  • Identify the peaks of the derivatized analyte and internal standard based on their retention times and mass spectra.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard.

  • Quantify the analyte in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can be used as an absolute quantification method for determining the purity of this compound without a specific reference standard.

4.3.1. Materials and Reagents

  • This compound sample

  • High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

4.3.2. Instrumentation and Parameters

  • NMR Spectrometer: Bruker 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or higher).

4.3.3. Sample Preparation

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both completely.

4.3.4. Data Analysis

  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-acetylpiperidine-4-carbonitrile. Our goal is to assist you in overcoming common experimental challenges to improve reaction yield and product purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, their probable causes, and recommended solutions.

Q1: Why is the yield of my this compound unexpectedly low?

A1: Low yields in this synthesis can stem from several factors, primarily related to the dehydration of the intermediate, 1-acetylpiperidine-4-carboxamide.

  • Incomplete Dehydration: The conversion of the amide to the nitrile may not have gone to completion. This can be verified by analyzing the crude product using techniques like TLC, GC-MS, or NMR spectroscopy to check for the presence of the starting amide.

  • Suboptimal Dehydrating Agent: The choice and amount of dehydrating agent are critical. Common reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA) have varying efficacy depending on the substrate and reaction conditions. Ensure you are using a suitable excess of the reagent.

  • Reaction Temperature and Time: The reaction may require specific temperature control and a sufficient duration to proceed to completion. Dehydration reactions are often conducted at elevated temperatures, and insufficient heating or reaction time can lead to low conversion.

  • Moisture Contamination: Dehydrating agents are highly reactive towards water. Any moisture in the starting materials or solvent will consume the reagent, reducing its availability for the desired reaction and consequently lowering the yield. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Product Isolation Issues: The work-up and purification process may lead to product loss. Ensure complete extraction of the product from the aqueous phase and minimize losses during purification steps like distillation or chromatography.

Q2: My reaction has stalled, and TLC analysis shows the presence of both starting material (amide) and product (nitrile). What should I do?

A2: A stalled reaction indicates that the conditions are no longer favorable for the conversion of the remaining starting material.

  • Additional Reagent: It is possible that the dehydrating agent has been consumed by trace amounts of water or side reactions. A carefully controlled addition of a fresh portion of the dehydrating agent might restart the reaction. Monitor the reaction closely by TLC after the addition.

  • Increase Temperature: If the reaction is being conducted at a moderate temperature, a gradual increase in temperature may provide the necessary activation energy to drive the reaction to completion. Be cautious not to exceed the decomposition temperature of the product or reagents.

  • Extended Reaction Time: Some reactions are inherently slow. If there are no signs of decomposition, extending the reaction time may be all that is needed to consume the remaining starting material.

Q3: I am observing the formation of a significant amount of dark, tarry side products. What is causing this and how can I prevent it?

A3: The formation of tarry byproducts is often a result of decomposition of the starting material or product under harsh reaction conditions.

  • Excessive Heat: Overheating the reaction mixture can lead to thermal decomposition. It is crucial to maintain the reaction temperature within the optimal range.

  • Strongly Acidic Conditions: Dehydrating agents like POCl₃ and SOCl₂ generate acidic byproducts (e.g., HCl). These strong acids can catalyze polymerization or other decomposition pathways, especially at high temperatures. The use of a non-reactive base (e.g., pyridine, triethylamine) can help to neutralize these acidic byproducts as they are formed.

  • Alternative Dehydrating Agent: Consider using a milder dehydrating agent. For instance, trifluoroacetic anhydride (TFAA) in the presence of a base often provides cleaner reactions under less harsh conditions.

Q4: How can I effectively purify the final this compound product?

A4: The purification strategy will depend on the nature of the impurities present.

  • Extraction: After quenching the reaction, a standard aqueous workup is typically employed. Adjusting the pH of the aqueous layer can be crucial for separating the desired product from acidic or basic impurities during liquid-liquid extraction.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Column Chromatography: For non-volatile products or to separate impurities with similar boiling points, column chromatography on silica gel is a common and effective technique. A suitable eluent system (e.g., ethyl acetate/hexane) will need to be determined by TLC analysis.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be an excellent method for achieving high purity.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of 4-cyanopiperidine derivatives from the corresponding carboxamide, which can serve as a starting point for optimizing the synthesis of this compound.

Dehydrating AgentMolar Ratio (Reagent:Amide)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
POCl₃Not specifiedNot specifiedNot specifiedNot specified29.7US5780466A
SOCl₂4-15NoneRefluxNot specified32.7-62.8WO2016113277A1
SOCl₂1.5-3.5n-Propyl acetate201879.1US20170369442A1
TFAANot specifiedNot specifiedNot specifiedNot specified27.1 (after hydrolysis)DE3031892A1

Experimental Protocols

The following is a representative, adapted protocol for the synthesis of this compound from 1-acetylpiperidine-4-carboxamide. Note: This protocol is based on procedures for similar, un-acetylated compounds and may require optimization.

Synthesis of 1-Acetylpiperidine-4-carboxamide (Precursor)

  • Amidation of Ethyl 1-Acetylpiperidine-4-carboxylate: In a round-bottom flask, dissolve ethyl 1-acetylpiperidine-4-carboxylate in a minimal amount of methanol. Add a saturated solution of ammonia in methanol. Seal the flask and stir at room temperature for 48-72 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 1-acetylpiperidine-4-carboxamide. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 1-acetylpiperidine-4-carboxamide (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Addition of Dehydrating Agent: Cool the suspension in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9-10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Yield of This compound check_completion Check Reaction Completion (TLC, NMR, GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction troubleshoot_workup Troubleshoot Workup/Purification complete->troubleshoot_workup add_reagent Add More Dehydrating Agent troubleshoot_reaction->add_reagent increase_temp Increase Temperature troubleshoot_reaction->increase_temp extend_time Extend Reaction Time troubleshoot_reaction->extend_time check_moisture Check for Moisture (Anhydrous Conditions) troubleshoot_reaction->check_moisture check_reagent_quality Check Reagent Quality troubleshoot_reaction->check_reagent_quality optimize_extraction Optimize Extraction pH troubleshoot_workup->optimize_extraction optimize_purification Optimize Purification Method (Distillation vs. Chromatography) troubleshoot_workup->optimize_purification end Improved Yield add_reagent->end increase_temp->end extend_time->end check_moisture->end check_reagent_quality->end optimize_extraction->end optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: 1-Acetylpiperidine-4-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetylpiperidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a derivative of piperidine containing an acetyl group on the nitrogen atom and a nitrile group at the 4-position. The acetyl group makes the piperidine nitrogen non-basic and introduces amide character. The nitrile group is a versatile functional group that can undergo various transformations.

Q2: What are the recommended storage conditions for this compound?

To prevent hydrolysis of the nitrile group and potential degradation, it is recommended to store this compound in a cool, dry place in a tightly sealed container. For long-term storage, keeping it at -20°C in a desiccator is advisable to prevent degradation.[1]

Q3: What are the primary safety concerns when working with this compound?

Troubleshooting Guides

Issue 1: Low Yield in Nitrile Hydrolysis to Carboxylic Acid

Q: I am attempting to hydrolyze this compound to 1-Acetylpiperidine-4-carboxylic acid, but my yields are consistently low. What are the potential causes and solutions?

A: Low yields in nitrile hydrolysis are a common issue. The probable causes and recommended solutions are outlined below.

Probable Causes:

  • Incomplete Reaction: The hydrolysis of nitriles can be slow and require forcing conditions.[3]

  • Side Reactions: Under harsh acidic or basic conditions, the acetyl group may be cleaved.

  • Formation of Amide Intermediate: The reaction may stop at the amide stage, especially under mild conditions.[3][4]

  • Product Isolation Issues: The resulting carboxylic acid may be water-soluble, leading to losses during aqueous workup.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Acidic Hydrolysis: Heat the reaction under reflux with a dilute mineral acid like HCl or H₂SO₄ for an extended period.[3] Monitor the reaction progress by TLC to ensure the disappearance of the starting material and the intermediate amide.

    • Basic Hydrolysis: Use a strong base like NaOH or KOH and heat under reflux. Be aware that this may also cleave the acetyl group. If the free amine is formed, re-acetylation may be necessary.

  • Improve Workup Procedure:

    • After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility in water before extraction.

    • Use a continuous liquid-liquid extractor for products with significant water solubility.

    • Alternatively, evaporate the aqueous layer and extract the desired product from the resulting solid residue.

Issue 2: Over-reduction or Side Reactions during Nitrile Reduction

Q: I am trying to reduce the nitrile group of this compound to a primary amine, but I am observing a complex mixture of products. How can I improve the selectivity of this reaction?

A: The reduction of nitriles can sometimes lead to side products if not controlled properly.

Probable Causes:

  • Harsh Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the acetyl group (amide) as well, leading to the formation of the corresponding ethyl-piperidine derivative.

  • Incomplete Reaction: Insufficient reducing agent or reaction time can result in a mixture of starting material and product.

  • Workup Issues: Improper quenching of the reaction can lead to the formation of byproducts.

Recommended Solutions:

  • Choice of Reducing Agent:

    • Use a milder reducing agent that is more selective for nitriles over amides, such as Raney Nickel or catalytic hydrogenation (H₂/Pd-C).

    • Borane complexes (e.g., BH₃-THF) can also be effective for the selective reduction of nitriles in the presence of amides.

  • Control of Reaction Conditions:

    • Maintain a low reaction temperature, especially when using highly reactive reducing agents like LiAlH₄.

    • Monitor the reaction closely using TLC or GC-MS to determine the optimal reaction time.

  • Careful Workup:

    • Follow a well-established quenching procedure for the specific reducing agent used. For LiAlH₄, a Fieser workup (sequential addition of water, 15% NaOH, and water) is often effective.

Quantitative Data Summary

The following tables provide illustrative data for reactions involving the synthesis and transformation of related piperidine derivatives. This data can serve as a starting point for optimizing your reactions with this compound.

Table 1: Illustrative Conditions for Dehydration of Amides to Nitriles

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Thionyl ChlorideToluene0 - 107274.7[5]
Phosphorus OxychlorideN/AN/AN/A29.7[5]
Trifluoroacetic AnhydrideN/AN/AN/A27.1 (after hydrolysis)[5]

Table 2: Illustrative Yields for Related Piperidine Syntheses

Reaction StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Acetylation of Isonipecotic AcidAcetic Anhydride, DCM45>95%[1]
Acid Chloride FormationSOCl₂, DCM, reflux, 3h92>96%[1]
Friedel-Crafts CouplingAlCl₃, DCM, 0°C→25°C, 12h68>95%[1]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 1-Acetylpiperidine-4-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (10 volumes).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. c. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-Acetylpiperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction of this compound to (1-Acetylpiperidin-4-yl)methanamine
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (20 volumes).

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the sequential dropwise addition of: a. Water (X mL, where X is the mass of LiAlH₄ in grams) b. 15% w/v aqueous sodium hydroxide (X mL) c. Water (3X mL)

  • Workup: a. Stir the resulting white suspension at room temperature for 30 minutes. b. Filter the mixture through a pad of Celite, washing the filter cake with THF. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material: This compound reagents Select Reagents (e.g., Acid, Base, Reducing Agent) start->reagents setup Reaction Setup (Solvent, Temperature) reagents->setup monitoring Monitor Progress (TLC, LC-MS, GC-MS) setup->monitoring quench Quenching/ Neutralization monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography, Recrystallization) extract->purify product Final Product purify->product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_hydrolysis start Low Yield in Nitrile Hydrolysis check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup_issue Product Loss during Workup? check_completion->workup_issue Yes solution_time Increase Reaction Time or Temperature incomplete->solution_time side_reactions Potential Side Reactions (e.g., Deacetylation) solution_conditions Use Milder Conditions side_reactions->solution_conditions workup_issue->side_reactions No solution_workup Optimize Workup (pH adjustment, continuous extraction) workup_issue->solution_workup Yes success Improved Yield solution_time->success solution_conditions->success solution_workup->success reaction_pathways start This compound hydrolysis Hydrolysis (H₃O⁺ or OH⁻, Δ) start->hydrolysis [H] reduction Reduction (e.g., LiAlH₄, H₂/Ni) start->reduction [R] carboxylic_acid 1-Acetylpiperidine-4-carboxylic acid hydrolysis->carboxylic_acid Forced Conditions amide 1-Acetylpiperidine-4-carboxamide (Intermediate) hydrolysis->amide Mild Conditions amine (1-Acetylpiperidin-4-yl)methanamine reduction->amine amide->hydrolysis

References

Technical Support Center: Optimization of 1-Acetylpiperidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Acetylpiperidine-4-carbonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing piperidine derivatives like this compound?

A1: A frequent strategy involves the modification of a piperidine precursor. For instance, a common starting material is a piperidine-4-carboxylic acid derivative. The synthesis often involves the protection of the piperidine nitrogen, followed by functional group transformations at the 4-position, and finally deprotection and acetylation of the nitrogen.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and solutions?

A2: Low yields can stem from several factors including incomplete reactions, side product formation, or issues with product isolation and purification. To address this, consider the following:

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents.

  • Reaction Conditions: Optimize parameters such as temperature, reaction time, and solvent. See the tables below for examples of condition optimization for related compounds.

  • Purification Method: The choice of purification method can significantly impact the final yield. While recrystallization is common, column chromatography may be necessary to isolate the pure product from complex mixtures.[1]

Q3: How can I minimize the formation of side products?

A3: Side product formation is often related to the reaction's stoichiometry and temperature.

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial. For example, when using protecting groups like Boc-anhydride, a molar ratio of 1:1.1 of the piperidine derivative to the anhydride can minimize the formation of di-protected side products.[1]

  • Temperature Control: Many reactions in piperidine chemistry are temperature-sensitive. For instance, Grignard reactions should be carried out at low temperatures (e.g., -10°C) to prevent over-addition and ketone formation.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Monitor the reaction progress via TLC or HPLC to determine the optimal reaction time. For example, in some acetylation reactions, a duration of up to 23 hours may be necessary.[1]
Poor quality of reagents.Use freshly opened or purified reagents. Verify the concentration of reagents like Grignard reagents before use.
Inappropriate solvent.The choice of solvent can be critical. Dichloromethane (DCM) is a commonly used solvent for acetylation reactions.[1]
Multiple Spots on TLC (Impure Product) Formation of side products.Adjust the stoichiometry of the reactants. Ensure the reaction is carried out at the optimal temperature to minimize side reactions.
Degradation of the product.Check the stability of your product under the reaction and work-up conditions. A milder work-up procedure might be necessary.
Difficulty in Product Isolation Product is highly soluble in the work-up solvent.Use a different extraction solvent. Perform multiple extractions to ensure complete recovery of the product.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to break the emulsion.
Inconsistent Yields Variability in reaction conditions.Standardize all reaction parameters including temperature, stirring speed, and the rate of addition of reagents.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided results, the following protocols for the synthesis of a key precursor, 1-acetylpiperidine-4-carboxylic acid, and a related compound, 1-N-Boc-4-acetyl piperidine, offer valuable insights into the reaction conditions and methodologies that can be adapted.

Protocol 1: Synthesis of 1-Acetylpiperidine-4-carboxylic acid

This two-step protocol starts from isonipecotic acid.[1]

Step 1: Acetylation of Isonipecotic Acid

  • Dissolve isonipecotic acid in dichloromethane (DCM).

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at ambient temperature for 23 hours.

  • Monitor the reaction progress using TLC (Rf ~0.4 in 10% MeOH/DCM).[1]

  • Upon completion, the product can be purified by recrystallization from ethanol to yield 1-acetylpiperidine-4-carboxylic acid.[1]

Troubleshooting for this step:

  • If the reaction is incomplete after 23 hours, consider adding a catalytic amount of a base like triethylamine.

  • For purification, if recrystallization results in low recovery, column chromatography on silica gel using a 5% MeOH/DCM eluent can be an effective alternative.[1]

Protocol 2: Synthesis of 1-N-Boc-4-acetyl piperidine

This method involves the condensation of 1-N-Boc-4-piperidine carboxylic acid with N,O-dimethylhydroxylamine hydrochloride, followed by a Grignard reaction.[2][3]

  • In a three-necked flask, dissolve 1-N-Boc-4-piperidine carboxylic acid in a suitable organic solvent like dichloromethane.[2]

  • Cool the solution to 0°C.[2]

  • Add a condensing agent such as EDCI and a base like DMAP.[2]

  • Stir the mixture and then add N,O-dimethylhydroxylamine hydrochloride.

  • Allow the reaction to warm to room temperature and stir overnight.[2]

  • After an aqueous work-up and extraction, the intermediate Weinreb amide is obtained.

  • The Weinreb amide is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) at a low temperature to yield 1-N-Boc-4-acetyl piperidine.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Related Piperidine Synthesis

The following table summarizes the optimization of reaction conditions for the synthesis of a polysubstituted piperidine derivative, which can serve as a reference for optimizing the synthesis of this compound.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Catalyst AWater80585
2Catalyst AEthanol80570
3Catalyst AToluene80565
4Catalyst BWater80592
5Catalyst BWater60888
6Catalyst BWater100390

Note: This table is a representative example based on general findings in piperidine synthesis optimization and does not represent specific data for this compound from the search results.

Visualizations

Synthetic Workflow for Piperidine Derivatives

The following diagram illustrates a general workflow for the synthesis of functionalized piperidines, which is applicable to the synthesis of this compound and its precursors.

G cluster_0 Synthesis of 1-Acetylpiperidine-4-carboxylic acid cluster_1 Potential Conversion to Nitrile A Isonipecotic Acid B Acetylation (Acetic Anhydride, DCM) A->B Step 1 C 1-Acetylpiperidine-4-carboxylic acid B->C D 1-Acetylpiperidine-4-carboxylic acid E Amide Formation (e.g., SOCl2, then NH3) D->E Step 2 F Dehydration E->F Step 3 G This compound F->G

Caption: General synthetic pathway for this compound.

Troubleshooting Logic Flowchart

This diagram provides a logical approach to troubleshooting common issues encountered during the synthesis.

G Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurities Present? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? CheckYield->IncompleteReaction Yes SideProducts Side Product Formation? CheckPurity->SideProducts Yes Success Successful Synthesis CheckPurity->Success No OptimizeTime Increase Reaction Time IncompleteReaction->OptimizeTime Yes CheckReagents Check Reagent Quality IncompleteReaction->CheckReagents No OptimizeTime->CheckYield OptimizeTemp Adjust Temperature CheckReagents->Start AdjustStoichiometry Adjust Stoichiometry SideProducts->AdjustStoichiometry Yes ChangePurification Change Purification Method (e.g., Column Chromatography) SideProducts->ChangePurification No AdjustStoichiometry->Start ChangePurification->CheckPurity

References

1-Acetylpiperidine-4-carbonitrile stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-Acetylpiperidine-4-carbonitrile for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For optimal shelf life, storage at 2-8°C is advisable. The compound should be kept away from strong oxidizing agents and strong acids, as these can promote degradation.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is expected to be hydrolysis of the carbonitrile group. This can occur under both acidic and basic conditions. The hydrolysis typically proceeds in two stages: first to the corresponding amide (1-Acetylpiperidine-4-carboxamide), and then further to the carboxylic acid (1-Acetylpiperidine-4-carboxylic acid). Additionally, under strong basic or acidic conditions, the N-acetyl group may also be susceptible to hydrolysis, yielding piperidine-4-carbonitrile.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH. It is expected to be most stable in neutral aqueous solutions (pH ~7). In acidic or basic solutions, the rate of hydrolysis of the nitrile group is likely to increase. For experiments requiring the use of aqueous solutions, it is recommended to prepare them fresh and use them promptly.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation products are:

  • 1-Acetylpiperidine-4-carboxamide: Formed from the partial hydrolysis of the nitrile group.

  • 1-Acetylpiperidine-4-carboxylic acid: Formed from the complete hydrolysis of the nitrile group.[3][4][5][6][7]

  • Piperidine-4-carbonitrile: Formed from the hydrolysis of the N-acetyl group.[8][9]

Q5: How can I detect the degradation of this compound?

A5: Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the parent compound and its more polar degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect structural changes in the molecule.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my chromatogram (HPLC/LC-MS) during analysis of a sample containing this compound.

  • Possible Cause: This could indicate the degradation of your compound. The new, typically more polar (earlier eluting in reverse-phase HPLC), peaks could correspond to the hydrolysis products: 1-Acetylpiperidine-4-carboxamide and 1-Acetylpiperidine-4-carboxylic acid.

  • Troubleshooting Steps:

    • Confirm Identity: If using LC-MS, check the m/z of the new peaks to see if they match the expected masses of the degradation products.

    • Review Sample Preparation: Was the sample dissolved in an acidic or basic solution? Prolonged exposure to non-neutral pH can cause hydrolysis.

    • Check Sample Age: Has the sample been stored for an extended period, especially after being dissolved? If so, prepare a fresh sample from solid material.

    • pH Stability Check: Perform a simple stability study by dissolving the compound in buffers of different pH values (e.g., pH 4, 7, and 9) and analyzing them over time to observe the rate of degradation.

Issue 2: My reaction yield is lower than expected, and I have isolated byproducts.

  • Possible Cause: The reaction conditions (e.g., strong acid or base, high temperature) may be causing the degradation of your starting material, this compound.

  • Troubleshooting Steps:

    • Analyze Byproducts: Characterize the isolated byproducts using techniques like NMR or MS to determine if they are the hydrolysis products of this compound.

    • Modify Reaction Conditions: If degradation is confirmed, consider using milder reaction conditions. This could involve using a weaker base or acid, lowering the reaction temperature, or reducing the reaction time.

    • Protecting Groups: In multi-step syntheses, it may be necessary to protect the nitrile group if harsh conditions are unavoidable.

Stability Data Summary

ConditionStabilityPotential Degradation Products
Neutral pH (aqueous) Relatively StableMinimal degradation
Acidic pH (aqueous) Unstable1-Acetylpiperidine-4-carboxamide, 1-Acetylpiperidine-4-carboxylic acid
Basic pH (aqueous) Unstable1-Acetylpiperidine-4-carboxamide, 1-Acetylpiperidine-4-carboxylic acid, Piperidine-4-carbonitrile
Elevated Temperature Likely UnstableDecomposition products (unspecified)
Exposure to Light Data not availableIt is recommended to store protected from light.
Presence of Strong Oxidizers UnstableRing-opened and oxidized products

Experimental Protocols

Protocol: pH Stability Screening of this compound by HPLC

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7)

  • Acetate buffer (pH 4)

  • Borate buffer (pH 9)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • For each pH condition, add a small aliquot of the stock solution to the respective buffer (pH 4, 7, and 9) to achieve a final concentration of 50 µg/mL.

    • Prepare a "time zero" sample for each pH by immediately transferring an aliquot to an HPLC vial containing a quenching solution (e.g., an equal volume of acetonitrile) to stop the reaction.

  • Incubation: Incubate the remaining buffered solutions at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution and quench it in an HPLC vial as described in step 2.

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC.

    • A suitable mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor the chromatograms at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

    • Plot the percentage remaining versus time for each pH condition to determine the degradation rate.

    • Identify any new peaks that appear in the chromatogram as potential degradation products.

Visualizations

Potential Degradation Pathways of this compound A This compound B 1-Acetylpiperidine-4-carboxamide A->B H2O, H+ or OH- (mild) D Piperidine-4-carbonitrile A->D H2O, H+ or OH- (strong) C 1-Acetylpiperidine-4-carboxylic acid B->C H2O, H+ or OH- (strong)

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for pH Stability Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) C Dilute Stock in Buffers (50 µg/mL) A->C B Prepare pH Buffers (pH 4, 7, 9) B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Quench Samples E->F G Analyze by HPLC F->G H Calculate % Remaining & Plot Data G->H

Caption: Workflow for assessing the pH stability of this compound.

Troubleshooting Logic for Unexpected Peaks Start Unexpected Peak in Chromatogram CheckMS Check m/z with LC-MS Start->CheckMS Match Does m/z match potential degradation product? CheckMS->Match ReviewPrep Review Sample Preparation (pH, age) Match->ReviewPrep Yes NoMatch Consider Other Impurities (starting materials, reagents) Match->NoMatch No Modify Modify Conditions (fresh sample, neutral pH) ReviewPrep->Modify

Caption: Troubleshooting decision tree for identifying degradation products.

References

Technical Support Center: Synthesis of 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Acetylpiperidine-4-carbonitrile. It is intended for an audience of researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common acetylating agents for this synthesis?

A1: The most common and cost-effective acetylating agent is acetic anhydride ((CH₃CO)₂O). Acetyl chloride (CH₃COCl) can also be used, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[1][2]

Q2: Why is it crucial to use anhydrous conditions for this reaction?

A2: Acetic anhydride reacts readily with water to form acetic acid.[3] This not only consumes your reagent but the resulting acetic acid can contribute to the hydrolysis of the nitrile functional group in your product, which is a major side reaction.[4]

Q3: Is a catalyst or base necessary for the acetylation of piperidine-4-carbonitrile?

A3: While the reaction can proceed without a catalyst, adding a base like pyridine or triethylamine is common practice. The base can act as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction, which helps to prevent potential side reactions.[3] For sterically hindered amines, a more potent catalyst like 4-dimethylaminopyridine (DMAP) might be used in small amounts.[5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material (piperidine-4-carbonitrile) and the more nonpolar product (this compound). Spotting the starting material, the reaction mixture, and a co-spot on the TLC plate will help track the consumption of the reactant and the formation of the product.

Troubleshooting Guide

Q5: I have a low or no product yield. What could be the cause?

A5: Low or no yield can stem from several factors:

  • Presence of Water: Moisture in the reagents or solvent will hydrolyze the acetic anhydride. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Insufficient Reagent: Make sure to use a slight excess (e.g., 1.2-1.5 equivalents) of acetic anhydride to drive the reaction to completion.[3]

  • Low Reaction Temperature: While the reaction is often run at room temperature, some systems may require gentle heating to proceed efficiently.[3]

  • Poor Quality Starting Material: Verify the purity of your piperidine-4-carbonitrile.

Q6: My final product is impure. I see an unexpected peak in my NMR/LC-MS. What could it be?

A6: The most likely impurity is a byproduct from a side reaction.

  • Unreacted Starting Material: The most common impurity is unreacted piperidine-4-carbonitrile. This indicates an incomplete reaction. Consider increasing the reaction time or temperature slightly.

  • Hydrolysis Byproduct: The primary side reaction is the hydrolysis of the nitrile group (-CN) to an amide (-CONH₂) or even a carboxylic acid (-COOH), especially during aqueous workup.[4][6] This forms 1-acetylpiperidine-4-carboxamide or 1-acetylpiperidine-4-carboxylic acid. To avoid this, minimize exposure to acidic or strongly basic aqueous conditions and avoid excessive heating.[7]

Q7: I am having difficulty purifying the product. What are the recommended methods?

A7: If simple extraction and washing do not yield a pure product, column chromatography is the recommended purification method.[8]

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The optimal solvent system should be determined by TLC analysis.

Data Summary

The following table summarizes typical conditions and expected outcomes for the N-acetylation of piperidine derivatives, which can be used as a starting point for optimizing the synthesis of this compound.

ParameterCondition A (Standard)Condition B (Catalytic)Expected OutcomeReference
Starting Material Piperidine Derivative (1.0 eq)Piperidine Derivative (1.0 eq)--
Acetylating Agent Acetic Anhydride (1.2 eq)Acetic Anhydride (1.2 eq)Complete consumption of starting material[9]
Base/Catalyst Pyridine or Triethylamine (1.5 eq)DMAP (0.1 eq), Triethylamine (1.5 eq)Neutralizes byproduct, may speed up reaction[3][5]
Solvent Anhydrous DCM or THFAnhydrous DCM or THFShould fully dissolve starting materials[3]
Temperature 0 °C to Room TemperatureRoom TemperatureMild conditions prevent side reactions[3]
Reaction Time 2-6 hours1-4 hoursMonitor by TLC for completion[3]
Typical Yield 75-95% (after chromatography)85-98% (after chromatography)Yields are highly substrate-dependent[9]

Experimental Protocols

Protocol 1: General N-Acetylation with Acetic Anhydride

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine-4-carbonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.[10]

Mandatory Visualizations

Here are the diagrams describing the synthesis and troubleshooting workflows.

Synthesis_Pathway Start Piperidine-4-carbonitrile Product This compound Start->Product Base (e.g., Pyridine) Anhydrous Solvent (DCM) Reagent Acetic Anhydride (CH3CO)2O Reagent->Product Byproduct Acetic Acid Product->Byproduct +

Caption: Main synthesis pathway for this compound.

Side_Reaction Product This compound (Desired Product) Side_Product 1-Acetylpiperidine-4-carboxamide (Hydrolysis Byproduct) Product->Side_Product Acid or Base Catalyst (e.g., during workup) Water H₂O Water->Side_Product

Caption: The primary side reaction: hydrolysis of the nitrile group.

Troubleshooting_Workflow decision decision solution solution start Low Yield Observed q1 Is starting material (SM) consumed? start->q1 s1 Reaction is incomplete. - Increase reaction time/temp. - Check reagent stoichiometry. q1->s1 No q2 Was the reaction run under anhydrous conditions? q1->q2 Yes s2 Re-run with dry solvents and oven-dried glassware. q2->s2 No s3 Check for product loss during workup/purification. q2->s3 Yes

Caption: A troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Purification of 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of 1-Acetylpiperidine-4-carbonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-piperidinecarbonitrile and acetic anhydride, as well as byproducts from side reactions. Depending on the synthetic route, these may include hydrolyzed products like 1-acetylpiperidine-4-carboxylic acid or over-acetylated compounds. Residual solvents from the reaction or workup are also common.

Q2: My purified this compound is a yellow oil, but I expected a white solid. What could be the cause?

A2: A yellow discoloration can be due to the presence of oxidation products or other colored impurities.[1] If the compound "oils out" instead of crystallizing, it may be due to a high concentration of impurities, the solution being too supersaturated, or the cooling rate being too rapid during recrystallization.[2]

Q3: I am observing significant peak tailing when analyzing my sample by reverse-phase HPLC. How can I improve the peak shape?

A3: Peak tailing for basic compounds like piperidine derivatives on silica-based C18 columns is often caused by secondary interactions between the basic nitrogen atom and residual acidic silanol groups on the stationary phase.[3] To mitigate this, you can add a basic modifier like triethylamine (0.1-1%) or use a buffer in the mobile phase to maintain a consistent pH. Using an end-capped column can also reduce these interactions.

Q4: What is the best general approach for purifying this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. For thermally stable compounds, vacuum distillation can be effective for separating volatile impurities. Column chromatography is a versatile technique for removing a wide range of impurities with different polarities. Recrystallization is an excellent final step for achieving high purity if a suitable solvent system can be found.

Troubleshooting Guides

Low Yield After Purification

Problem: The yield of purified this compound is significantly lower than expected after recrystallization or column chromatography.

Possible CauseSuggested Solution
Product Loss During Transfers Minimize the number of transfers between flasks. Rinse glassware with the mother liquor or a small amount of fresh solvent to recover any residual product.
Incorrect Recrystallization Solvent The chosen solvent may be too good, keeping the product dissolved even at low temperatures. Try a less polar solvent or a solvent mixture to decrease solubility at colder temperatures.[4]
Improper Column Chromatography Conditions The product may be eluting with other impurities. Optimize the solvent system for better separation. A shallower gradient or isocratic elution might be necessary. Also, ensure the column is not overloaded.
Product Adsorption on Silica Gel The basic nature of the piperidine ring can lead to strong adsorption on acidic silica gel. Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to reduce tailing and improve recovery.[5]
Product Purity Issues

Problem: The purified this compound is still not pure enough for the next step.

Possible CauseSuggested Solution
Co-elution of Impurities The polarity of the impurity is very similar to the product. Try a different solvent system for column chromatography or consider a different stationary phase (e.g., alumina). Reverse-phase HPLC could also be an option for small-scale purification.[6]
Incomplete Removal of Solvents Residual solvents may be trapped in the product. Dry the product under high vacuum for an extended period. If the product is a solid, gentle heating under vacuum can also help.
Thermal Decomposition If using distillation, the temperature may be too high, causing decomposition. Use vacuum distillation to lower the boiling point.[7]
Inefficient Recrystallization The cooling process was too fast, trapping impurities in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[2]

Quantitative Data Summary

The following tables provide an overview of expected results from various purification techniques for this compound. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldThroughput
Recrystallization>99%60-85%High
Column Chromatography (Silica Gel)95-99%70-90%Medium
Vacuum Distillation90-98%50-80%High

Table 2: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
Isopropanol/HeptaneHighLowGood
Ethyl Acetate/HexaneHighLowGood
TolueneModerateLowFair
WaterLowVery LowPoor

Experimental Protocols

Protocol 1: Recrystallization

This protocol is for the purification of solid this compound.

Methodology:

  • Solvent Selection: Choose a suitable solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below (e.g., isopropanol/heptane).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., isopropanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., heptane) to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This protocol describes the purification of this compound using silica gel chromatography.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of triethylamine (0.5-1%) to prevent tailing.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation

This protocol is suitable for the purification of thermally stable, liquid this compound.

Methodology:

  • Drying: Ensure the crude product is free of water, as water can interfere with the distillation. Dry the sample with a suitable drying agent like anhydrous magnesium sulfate.

  • Distillation Setup: Assemble a vacuum distillation apparatus. Use a short path distillation head for high-boiling liquids.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. Discard any initial forerun.

Visualizations

G Purification Workflow for this compound crude Crude Product analysis1 Purity Analysis (TLC, NMR, etc.) crude->analysis1 decision1 Purity Acceptable? analysis1->decision1 chromatography Column Chromatography decision1->chromatography No pure_product Pure Product decision1->pure_product Yes recrystallization Recrystallization analysis2 Purity Analysis recrystallization->analysis2 chromatography->analysis2 distillation Vacuum Distillation distillation->analysis2 decision2 Purity Acceptable? analysis2->decision2 decision2->pure_product Yes further_purification Further Purification Needed decision2->further_purification No

Caption: A general workflow for the purification of this compound.

G Troubleshooting Low Purity after Column Chromatography start Low Purity after Column Chromatography q1 Are peaks tailing on TLC/HPLC? start->q1 a1_yes Add triethylamine to eluent q1->a1_yes Yes q2 Are impurities co-eluting? q1->q2 No end Re-run Chromatography a1_yes->end a2_yes Change solvent system or stationary phase q2->a2_yes Yes q3 Is the column overloaded? q2->q3 No a2_yes->end a3_yes Reduce sample load q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting low purity after column chromatography.

References

How to increase the purity of 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1-Acetylpiperidine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used. For instance, if the carbonitrile is prepared from the corresponding amide or via a substitution reaction, residual starting materials from those steps may be present.

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. High-performance liquid chromatography (HPLC) can be used for analysis and small-scale purification.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by filtration and then proceeding with recrystallization.

Q4: My purified product has a low melting point. What does this indicate?

A4: A low or broad melting point range typically indicates the presence of impurities. Further purification steps may be necessary to achieve the desired purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated.- Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.- Cool the solution for a longer period or to a lower temperature.
The product "oils out" instead of crystallizing. The solution is too concentrated, or the cooling rate is too rapid. The boiling point of the solvent may be higher than the melting point of the product.- Reheat the solution to dissolve the oil.- Add a small amount of additional solvent to decrease saturation.- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
Poor recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. The chosen solvent is not optimal.- Cool the crystallization mixture in an ice bath for a longer duration to maximize precipitation.- Minimize the amount of solvent used to wash the collected crystals.- Experiment with different solvent systems to find one with a large difference in solubility at high and low temperatures.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. The eluent system is not optimal. The column was not packed properly. The column was overloaded with the crude product.- Optimize the eluent system using thin-layer chromatography (TLC) before running the column.- Ensure the column is packed uniformly to avoid channeling.- Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight).
The product is eluting too quickly or too slowly. The polarity of the eluent is too high or too low.- If eluting too quickly, decrease the polarity of the eluent.- If eluting too slowly, gradually increase the polarity of the eluent.
Streaking or tailing of the product band on the column. The compound may be interacting too strongly with the stationary phase (e.g., silica gel). The sample was not loaded onto the column in a concentrated band.- Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.- Dissolve the sample in a minimal amount of the eluent or a less polar solvent and load it carefully onto the top of the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Select an appropriate eluent system by running TLC plates of the crude material in various solvent mixtures. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing the spots (e.g., under UV light or with a staining agent).

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Assess_Purity Assess Purity (e.g., TLC, HPLC, NMR) Crude_Product->Assess_Purity Purification_Decision Purification Needed? Assess_Purity->Purification_Decision Recrystallization Recrystallization Purification_Decision->Recrystallization Yes Column_Chromatography Column Chromatography Purification_Decision->Column_Chromatography Yes Pure_Product Pure Product Purification_Decision->Pure_Product No Analysis Final Purity Analysis Recrystallization->Analysis Column_Chromatography->Analysis Analysis->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product 'Oils Out' Problem->Oiling_Out Yes Poor_Recovery Poor Recovery Problem->Poor_Recovery Yes Success Successful Crystallization Problem->Success No Solution1 Concentrate Solution Scratch Flask Add Seed Crystal No_Crystals->Solution1 Solution2 Reheat and Add Solvent Cool Slowly Oiling_Out->Solution2 Solution3 Cool Longer Minimize Wash Solvent Try New Solvent Poor_Recovery->Solution3

Caption: A troubleshooting guide for common recrystallization issues.

Validation & Comparative

A Comparative Analysis of 1-Acetylpiperidine-4-carbonitrile and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Physicochemical Properties and Biological Activities

The piperidine scaffold is a ubiquitous and versatile platform in medicinal chemistry, forming the core of numerous therapeutic agents. Modifications to this heterocyclic ring system can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive comparison of 1-Acetylpiperidine-4-carbonitrile with its structurally similar analogs, namely 1-Acetylpiperidine-4-carboxylic acid and 1-Acetylpiperidine-4-carboxamide. This analysis is supported by available experimental data on their synthesis, physicochemical properties, and biological activities, offering valuable insights for the design and development of novel piperidine-based therapeutics.

Physicochemical and Pharmacokinetic Properties

The nature of the substituent at the 4-position of the 1-acetylpiperidine ring significantly impacts key physicochemical parameters that govern a compound's drug-like properties. While direct comparative experimental data for all three compounds under identical conditions is limited in publicly available literature, a summary of their calculated and known properties provides a basis for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
This compound C₈H₁₂N₂O152.190.50244.1
1-Acetylpiperidine-4-carboxylic acid C₈H₁₃NO₃171.190.31357.6
1-Acetylpiperidine-4-carboxamide C₈H₁₄N₂O₂170.210.12366.4

Data is compiled from various chemical databases and may represent calculated values.

The carbonitrile derivative is the most lipophilic of the three, as indicated by its higher calculated LogP value, and possesses the smallest polar surface area. These characteristics may favor enhanced membrane permeability and oral absorption. Conversely, the carboxylic acid and carboxamide analogs are more polar, with a greater number of hydrogen bond donors and acceptors, which could influence their solubility and potential for specific interactions with biological targets.

Comparative Biological Activity

Piperidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, analgesic, and neurological effects. The substituent at the 4-position plays a crucial role in determining the specific pharmacological profile.

Anticancer Activity

In a study evaluating a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline, compounds showed broad-spectrum antiproliferative activity with IC50 values in the low micromolar range against cell lines such as A549 (lung cancer), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal cancer).[1] This suggests that the piperidine scaffold can be a valuable component in the design of potent anticancer agents. The specific contribution of the nitrile, carboxylic acid, and carboxamide functionalities at the 4-position of a 1-acetylpiperidine ring to anticancer activity warrants direct comparative investigation.

Neurological and Receptor Binding Activity

The piperidine ring is a key pharmacophore in many centrally acting drugs. Derivatives of 1-acetylpiperidine have been explored for their potential to interact with various receptors in the central nervous system. For example, 1-Acetylpiperidine-4-carboxylic acid has been investigated as a potential inhibitor of the neurokinin-1 (NK1) receptor, suggesting its potential in treating psychotic disorders and inflammation.[2]

Furthermore, piperidine-4-carboxamide derivatives have been identified as potent CCR5 receptor antagonists, exhibiting significant anti-HIV-1 activity.[3] The carboxamide moiety, in this context, was found to be crucial for both metabolic stability and potent inhibition of membrane fusion.[3]

The nitrile group in this compound offers a different electronic and steric profile compared to the carboxylic acid and carboxamide. While specific GPCR antagonist activity for this compound is not extensively documented, the nitrile group is a common feature in various biologically active molecules and its impact on receptor binding would be a key area for comparative studies.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Synthesis of this compound

A common route for the synthesis of this compound involves the acetylation of piperidine-4-carbonitrile.

Workflow for the Synthesis of this compound

Piperidine-4-carbonitrile Piperidine-4-carbonitrile Reaction_Mixture Reaction_Mixture Piperidine-4-carbonitrile->Reaction_Mixture Acetic Anhydride, Base Crude_Product Crude_Product Reaction_Mixture->Crude_Product Stirring, Room Temp Purified_Product Purified_Product Crude_Product->Purified_Product Purification (e.g., Chromatography) This compound This compound Purified_Product->this compound Characterization (NMR, MS)

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of piperidine-4-carbonitrile in a suitable aprotic solvent (e.g., dichloromethane), a base (e.g., triethylamine or pyridine) is added.

  • Acetylation: Acetic anhydride is added dropwise to the cooled reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.

Workflow for MTT Cytotoxicity Assay

cluster_setup Assay Setup cluster_measurement Measurement Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serially diluted compounds Cell_Seeding->Compound_Addition Incubation_24_48h Incubate for 24-48h Compound_Addition->Incubation_24_48h MTT_Addition Add MTT reagent Incubation_24_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis Calculate IC50

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (this compound, -carboxylic acid, and -carboxamide) and incubated for 24 to 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

GPCR Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific G-protein coupled receptor.

Workflow for a Radioligand Binding Assay

Membrane_Preparation Prepare cell membranes expressing the target GPCR Incubation Incubate membranes with radioligand and competitor compounds Membrane_Preparation->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Radioactivity_Measurement Measure radioactivity of the filter Filtration->Radioactivity_Measurement Data_Analysis Determine Ki from competition curves Radioactivity_Measurement->Data_Analysis

Caption: A generalized workflow for a competitive radioligand binding assay to determine compound affinity for a GPCR.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a known radioligand and varying concentrations of the test compounds in a binding buffer.

  • Equilibration: The reaction is allowed to reach equilibrium at a specific temperature.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound and its carboxylic acid and carboxamide analogs represent a closely related series of compounds with distinct physicochemical properties that are likely to translate into different biological activities. The carbonitrile derivative offers increased lipophilicity, which may be advantageous for CNS penetration, while the carboxylic acid and carboxamide provide opportunities for hydrogen bonding interactions that could be critical for specific receptor binding.

To fully elucidate the structure-activity relationships within this series, direct comparative studies employing standardized experimental protocols are essential. The methodologies outlined in this guide provide a framework for such investigations. A thorough understanding of how the 4-substituent modulates the biological profile of the 1-acetylpiperidine scaffold will be invaluable for the rational design of novel and effective therapeutic agents.

References

Navigating the Selectivity of Piperidine Derivatives: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and versatile feature in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The seemingly subtle modifications to this heterocyclic ring, such as the introduction of an acetyl group and a carbonitrile moiety to form 1-Acetylpiperidine-4-carbonitrile derivatives, can dramatically alter a compound's biological activity, potency, and importantly, its selectivity. Understanding the potential for cross-reactivity—the ability of a compound to bind to and elicit a response from multiple, often unintended, biological targets—is paramount in the development of safe and effective therapeutics.

While specific, direct comparative data on the cross-reactivity of this compound derivatives is not extensively available in the public domain, this guide provides a framework for understanding and evaluating their potential off-target effects. By examining the known biological activities of structurally related piperidine derivatives and outlining standard experimental protocols for assessing cross-reactivity, researchers can proactively design and interpret studies to characterize the selectivity profile of novel chemical entities.

Potential for Cross-Reactivity: Learning from Structurally Related Piperidine Derivatives

The piperidine ring is a common pharmacophore that can interact with a wide array of biological targets. The nature and position of substituents on the piperidine ring dictate the overall shape, polarity, and hydrogen bonding potential of the molecule, thereby influencing its binding affinity and selectivity. The cross-reactivity of a this compound derivative could be inferred by considering the known targets of other substituted piperidines.

Below is a summary of various classes of piperidine derivatives and their documented biological targets, which could represent potential sites of cross-reactivity for novel analogs.

Class of Piperidine DerivativeKnown Biological Targets/ActivitiesPotential Therapeutic Areas
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives Acetylcholinesterase (AChE) inhibitors[1]Dementia, Alzheimer's Disease[1]
Piperidine-based Sigma Receptor Ligands Sigma-1 Receptor (S1R) and Sigma-2 Receptor (S2R)[2]Neurodegenerative diseases, psychiatric disorders, cancer[2]
Piperidine Derivatives as CCR5 Antagonists C-C chemokine receptor type 5 (CCR5)HIV treatment[3]
Piperidine Derivatives as CDK Inhibitors Cyclin-dependent kinases (CDKs)Cancer (antiproliferative agents)[3]
Piperidine Derivatives with Antimicrobial Activity Bacterial and fungal targetsInfectious diseases[4]
N-Acetylisonipecotic acid (1-Acetylpiperidine-4-carboxylic acid) Analogs Neurokinin-1 (NK1) receptor antagonists[5]Anti-inflammatory, antipsychotic applications[5]

This table illustrates the diverse range of targets that piperidine-containing molecules can modulate. The presence of the piperidine scaffold in a novel this compound derivative warrants a broad assessment of its activity against a panel of targets, particularly those known to interact with other piperidine-based compounds.

Experimental Protocols for Assessing Cross-Reactivity

A systematic evaluation of a compound's selectivity involves a tiered approach, beginning with broad screening panels and progressing to more detailed mechanistic studies for any identified off-target interactions. Below are detailed methodologies for key experiments used to characterize the cross-reactivity profile of a novel compound.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard for quantifying the affinity of a compound for a specific receptor.[3][6] These assays are typically used in high-throughput screening formats to assess a compound's activity against a large panel of G protein-coupled receptors (GPCRs), ion channels, and transporters.

Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[4]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.[4][7]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[4]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.[3][7]

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radiolabeled ligand, is measured using a scintillation counter.[4]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[7]

Enzyme Inhibition Assays

If a compound is suspected to have off-target effects on enzymes, direct enzymatic assays are employed to quantify its inhibitory activity.

Objective: To determine the potency of a compound in inhibiting the activity of a specific enzyme.

Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Generalized Protocol: [5][8]

  • Reagent Preparation: Prepare solutions of the purified enzyme, the enzyme's substrate, and the test compound in an appropriate assay buffer.

  • Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period to allow for binding.[8]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry, depending on the nature of the reaction.

  • Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The data are then plotted to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Cell-Based Functional Assays

While binding assays provide information on affinity, they do not reveal whether a compound acts as an agonist, antagonist, or inverse agonist. Cell-based functional assays are essential for characterizing the functional consequences of a compound binding to a receptor.[9][10]

Objective: To determine the functional effect of a compound on a specific signaling pathway in a cellular context.

Principle: These assays utilize engineered cell lines that express the target of interest and a reporter system that is linked to the activation of a specific signaling pathway. The reporter signal provides a quantitative measure of the functional response.

Generalized Protocol:

  • Cell Culture and Treatment: Cells expressing the target receptor and a reporter gene (e.g., luciferase, β-galactosidase, or a fluorescent protein) are cultured in microtiter plates. The cells are then treated with various concentrations of the test compound.[11]

  • Incubation: The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression.

  • Signal Detection: The reporter signal is measured using an appropriate detection method (e.g., luminometry for luciferase, colorimetry for β-galactosidase, or fluorescence microscopy/flow cytometry for fluorescent proteins).

  • Data Analysis: The dose-response curve is plotted to determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of the compound.

Visualizing the Workflow for Cross-Reactivity Assessment

The following diagrams illustrate the logical flow of experiments to characterize the selectivity profile of a novel compound.

Cross_Reactivity_Screening_Workflow cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Functional Characterization Compound Library Compound Library Primary Assay (Target of Interest) Primary Assay (Target of Interest) Compound Library->Primary Assay (Target of Interest) High-Throughput Screening Hits Hits Primary Assay (Target of Interest)->Hits Broad Target Panel Broad Target Panel (Receptors, Enzymes, Ion Channels) Hits->Broad Target Panel Test against Binding Assays Radioligand Binding Assays Broad Target Panel->Binding Assays Enzyme Assays Enzyme Inhibition Assays Broad Target Panel->Enzyme Assays Off-Target Hits Off-Target Hits Binding Assays->Off-Target Hits Enzyme Assays->Off-Target Hits Cell-Based Assays Cell-Based Functional Assays Off-Target Hits->Cell-Based Assays Functional validation Selectivity Profile Selectivity Profile Cell-Based Assays->Selectivity Profile

Caption: A conceptual workflow for identifying and characterizing the cross-reactivity of hit compounds.

Radioligand_Binding_Assay_Workflow Start Start Prepare Receptor Membranes Prepare Receptor Membranes Start->Prepare Receptor Membranes Incubate with Radioligand & Test Compound Incubate with Radioligand & Test Compound Prepare Receptor Membranes->Incubate with Radioligand & Test Compound Separate Bound & Free Ligand Separate Bound & Free Ligand Incubate with Radioligand & Test Compound->Separate Bound & Free Ligand Measure Radioactivity Measure Radioactivity Separate Bound & Free Ligand->Measure Radioactivity Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Measure Radioactivity->Data Analysis (IC50, Ki) End End Data Analysis (IC50, Ki)->End

Caption: A simplified workflow for a competitive radioligand binding assay.

Conclusion

The development of novel this compound derivatives holds promise for the discovery of new therapeutic agents. However, a thorough understanding of their selectivity profile is crucial for mitigating the risk of adverse effects and ensuring clinical success. While direct comparative data for this specific chemical class is emerging, a proactive and systematic approach to assessing cross-reactivity is essential. By leveraging knowledge from structurally related compounds and employing a suite of well-established in vitro assays, researchers can build a comprehensive picture of a compound's biological activity, paving the way for the development of safer and more effective medicines.

References

A Comparative Guide to the Efficacy of Piperidine Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the demonstrated in vitro and in vivo efficacy of piperidine derivatives, offering a framework for the potential evaluation of 1-Acetylpiperidine-4-carbonitrile. Due to the limited direct experimental data on this compound in publicly available literature, this comparison focuses on related piperidine compounds with documented biological activities. The experimental protocols provided are established methods for assessing the biological efficacy of this class of compounds.

In Vitro Efficacy of Piperidine Derivatives

Piperidine derivatives have been extensively studied for their potential as therapeutic agents, demonstrating a range of biological activities in vitro. These activities primarily include antimicrobial and anticancer effects.

Table 1: Summary of In Vitro Antimicrobial Activity of Piperidine Derivatives

Compound ClassTest OrganismAssay TypeEfficacy Metric (MIC in µg/mL)Reference
Halogenated Piperidine DerivativesStaphylococcus aureusBroth Microdilution32-128[1]
Halogenated Piperidine DerivativesCandida albicansBroth Microdilution32-64[1]
Novel Piperidine DerivativesGram-positive & Gram-negative bacteriaAgar Disc DiffusionVaried inhibition zones[2]
Piperidine-2,6-dionesEscherichia coli & Bacillus subtilisDisk DiffusionGood activity

Table 2: Summary of In Vitro Anticancer Activity of Piperidine Derivatives

Compound ClassCancer Cell LineAssay TypeEfficacy Metric (IC50 in µM)Reference
Naphthyridine & Pyranopyridinecarbonitrile DerivativesHepG-2, PC-3, HCT-116MTT AssayActivity at 10⁻⁵ to 10⁻⁷ M[3][4]
Substituted PiperidinesA549 (Lung Cancer)MTT AssayIC50 of 32.43 µM[5]
Hydrazinopyrimidine-5-carbonitrile DerivativesVarious human cancer cell linesGrowth Inhibition AssayEffective at 10⁻⁵ M[4]
Piperidine-4-carboxamidesLS-174, HCT116, MDA-MB-361, A549Cytotoxicity TestHigher cytotoxicity than cisplatin in HCT116[6]

In Vivo Efficacy of Piperidine Derivatives

Table 3: Overview of In Vivo Models for Efficacy Testing of Piperidine Derivatives

Therapeutic AreaAnimal ModelTypical EndpointsReference
NeuropharmacologyRodent models of anxiety, epilepsy, neuropathic painBehavioral assessments, seizure threshold, pain response[7]
OncologyXenograft models in immunocompromised miceTumor growth inhibition, survival analysis[8]
Infectious DiseaseMurine models of bacterial or fungal infectionMicrobial load reduction, survival rates[8]
InflammationCarrageenan-induced paw edema in ratsReduction in inflammation and swelling[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the in vitro and in vivo efficacy of piperidine compounds.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Compounds: Dissolve the test compounds (e.g., this compound) in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial twofold dilutions to achieve a range of concentrations (e.g., 1–512 µg/mL).[1]

  • Inoculum Preparation: Culture the microbial strains overnight and then dilute in a suitable broth to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: In a 96-well microtiter plate, add the microbial inoculum to each well containing the different concentrations of the test compound. Include positive controls (microbes with no compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Efficacy Model: Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring and Endpoints: Measure tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Survival may be a secondary endpoint.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

cluster_0 In Vitro Screening Workflow A Compound Library (e.g., this compound) B Primary Screening (e.g., Antimicrobial, Anticancer Assays) A->B C Hit Identification B->C D Dose-Response Studies (IC50/MIC Determination) C->D E Lead Compound Selection D->E

Caption: A generalized workflow for in vitro screening of novel compounds.

cluster_1 Potential Anticancer Signaling Pathway Piperidine Piperidine Derivative Receptor Cell Surface Receptor Piperidine->Receptor Inhibition Apoptosis Apoptosis Piperidine->Apoptosis Induction PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A simplified diagram of a potential anticancer signaling pathway modulated by piperidine derivatives.

cluster_2 In Vivo Efficacy Testing Workflow F Lead Compound from In Vitro Studies G Animal Model Selection (e.g., Xenograft) F->G H Compound Administration & Dosing G->H I Monitoring of Efficacy (e.g., Tumor Growth) H->I J Data Analysis & Statistical Evaluation I->J K Go/No-Go Decision for Further Development J->K

Caption: A typical workflow for in vivo efficacy evaluation of a lead compound.

References

The Enigmatic Landscape of 1-Acetylpiperidine-4-carbonitrile: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often involves the meticulous exploration of chemical scaffolds and their analogs. Among these, the piperidine ring stands as a privileged structure, forming the core of numerous approved drugs. This guide delves into the structure-activity relationship (SAR) studies of a specific, yet under-explored class of compounds: 1-Acetylpiperidine-4-carbonitrile analogs. By objectively comparing available data and outlining key experimental methodologies, this document aims to provide a foundational resource for further investigation into the therapeutic potential of this chemical series.

While comprehensive SAR data for this compound analogs remains limited in publicly available literature, valuable insights can be gleaned from studies on structurally related piperidine-4-carbonitrile and piperidine-4-carboxamide derivatives. These studies suggest that modifications to the piperidine scaffold can significantly influence biological activity, targeting a range of receptors and enzymes.

Comparative Analysis of Piperidine-4-carbonitrile and Related Analogs

Research into 4-piperidinecyanide derivatives has identified their potential as T-type calcium channel blockers.[1] T-type calcium channels are implicated in various neurological and cardiovascular disorders, making them attractive therapeutic targets. A key study in this area provides quantitative data on the inhibitory activity of several analogs, highlighting the importance of substituents on the piperidine nitrogen and at the 4-position.

To illustrate the structure-activity relationships, the following table summarizes the biological data for a selection of 4-piperidinecyanide and related analogs from a study focused on T-type calcium channel inhibition.

Compound IDStructureT-type Calcium Channel Inhibition (% at 10 µM)hERG Channel IC50 (µM)
Analog 1 1-(Diphenylmethyl)piperidine-4-carbonitrile65.2 ± 3.12.5 ± 0.2
Analog 2 1-(2,2-Diphenylethyl)piperidine-4-carbonitrile71.5 ± 4.53.1 ± 0.3
Analog 3 1-(3,3-Diphenylpropyl)piperidine-4-carbonitrile68.9 ± 2.8> 10
Analog 4 1-Benzhydrylpiperidine-4-carboxamide55.4 ± 5.25.8 ± 0.7

Data presented in this table is a representative summary from published research and is intended for comparative purposes.

The data suggests that the nature of the substituent on the piperidine nitrogen plays a crucial role in modulating the inhibitory activity against T-type calcium channels. Furthermore, the functional group at the 4-position (carbonitrile vs. carboxamide) also influences potency and selectivity, as evidenced by the differing hERG channel inhibition.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of piperidine-4-carbonitrile analogs, based on established practices in the field.

General Synthesis of 1-Substituted Piperidine-4-carbonitrile Analogs

A common synthetic route to 1-substituted piperidine-4-carbonitrile analogs involves the N-alkylation of piperidine-4-carbonitrile with a suitable alkyl or aryl halide.

Materials:

  • Piperidine-4-carbonitrile

  • Appropriate alkyl or aryl halide (e.g., diphenylmethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine-4-carbonitrile in acetonitrile, add potassium carbonate.

  • Add the corresponding alkyl or aryl halide to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted piperidine-4-carbonitrile analog.

In Vitro T-type Calcium Channel Inhibition Assay

The following protocol outlines a whole-cell patch-clamp electrophysiology assay to determine the inhibitory effect of compounds on T-type calcium channels.

Cell Line:

  • HEK-293 cells stably expressing the human α1G T-type calcium channel subunit.

Procedure:

  • Culture the HEK-293 cells under standard conditions.

  • For electrophysiological recordings, plate the cells onto glass coverslips.

  • Use a patch-clamp amplifier and data acquisition software to record whole-cell currents.

  • The standard external solution should contain (in mM): 135 tetraethylammonium chloride, 10 BaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with CsOH.

  • The internal pipette solution should contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.25 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Hold the cells at a holding potential of -100 mV. Elicit T-type calcium currents by applying a depolarizing step to -30 mV for 200 ms.

  • Apply test compounds at various concentrations to the external solution and measure the inhibition of the peak current.

  • Calculate the percentage of inhibition at a specific concentration or determine the IC50 value by fitting the concentration-response data to a logistic equation.

Visualizing the Research Workflow

To provide a clearer understanding of the process involved in SAR studies, the following diagrams illustrate the general workflow from compound synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (Piperidine-4-carbonitrile) reaction Chemical Reaction (N-Alkylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization assay In Vitro Assay (Patch-Clamp) characterization->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs in a structure-activity relationship study.

Signaling Pathways and Logical Relationships

The therapeutic potential of piperidine-based compounds often stems from their interaction with specific signaling pathways. For instance, the modulation of T-type calcium channels can impact neuronal excitability and calcium-dependent signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol t_type T-type Ca2+ Channel ca_ion Ca2+ Influx t_type->ca_ion Blocks compound Piperidine-4-carbonitrile Analog compound->t_type Inhibition downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) ca_ion->downstream

Caption: A simplified diagram illustrating the inhibitory effect of a piperidine-4-carbonitrile analog on a T-type calcium channel, leading to the blockade of calcium influx and modulation of downstream signaling.

Future Directions

The limited availability of specific SAR data for this compound analogs presents a clear opportunity for further research. Future studies should focus on:

  • Systematic Synthesis: The synthesis and characterization of a diverse library of this compound analogs with variations at the 1- and 4-positions of the piperidine ring.

  • Broad Biological Screening: Screening these analogs against a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, to identify novel activities.

  • Quantitative SAR Analysis: Establishing robust quantitative structure-activity relationships to guide the design of more potent and selective compounds.

  • In Vivo Evaluation: Assessing the pharmacokinetic properties and in vivo efficacy of promising lead compounds in relevant disease models.

By systematically exploring the chemical space around the this compound scaffold, the scientific community can unlock its potential for the development of novel and effective therapeutic agents. This guide serves as a starting point, encouraging further investigation into this intriguing class of molecules.

References

A Head-to-Head Comparison of 1-Acetylpiperidine-4-carbonitrile and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the piperidine scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Among the numerous piperidine-based building blocks, 1-Acetylpiperidine-4-carbonitrile serves as a key intermediate. This guide provides an objective, data-driven comparison of this compound with one of its most common alternatives, 1-Boc-piperidine-4-carbonitrile, to assist researchers in selecting the optimal building block for their synthetic endeavors.

Executive Summary

Both this compound and its tert-butyloxycarbonyl (Boc) protected counterpart, 1-Boc-piperidine-4-carbonitrile, are valuable reagents in medicinal chemistry. The choice between the acetyl and Boc protecting groups can significantly impact synthetic efficiency, deprotection conditions, and overall yield. This guide presents a comparative analysis of their synthesis, physicochemical properties, and applications, supported by experimental data from publicly available sources.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for this compound and 1-Boc-piperidine-4-carbonitrile, providing a clear comparison of their synthetic yields and physical properties.

ParameterThis compound1-Boc-piperidine-4-carbonitrile
Molecular Formula C₈H₁₂N₂OC₁₁H₁₈N₂O₂
Molecular Weight 152.2 g/mol 210.27 g/mol
Melting Point Not available60-63 °C
Typical Synthetic Yield ~88% (for a related acetylated piperidine)~94% (for a related Boc-protected piperidine)[1]
Purity Typically >97%Typically >97%

Synthesis and Experimental Protocols

The synthesis of both this compound and 1-Boc-piperidine-4-carbonitrile typically starts from piperidine-4-carbonitrile. The key difference lies in the N-protection step.

Experimental Protocol: Synthesis of this compound (General Procedure)

A general procedure for the N-acetylation of a piperidine derivative involves the reaction of the piperidine with an acetylating agent in the presence of a base.

Materials:

  • Piperidine-4-carbonitrile

  • Acetic anhydride or acetyl chloride

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve piperidine-4-carbonitrile in the anhydrous solvent.

  • Add the base to the solution and cool the mixture in an ice bath.

  • Slowly add the acetylating agent (e.g., acetic anhydride) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

Experimental Protocol: Synthesis of 1-Boc-piperidine-4-carbonitrile

The N-Boc protection of piperidine-4-carbonitrile is a standard procedure in organic synthesis.

Materials:

  • Piperidine-4-carbonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • Solvent (e.g., dichloromethane, tetrahydrofuran, water)

Procedure:

  • Dissolve piperidine-4-carbonitrile in the chosen solvent.

  • Add the base to the solution.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If a biphasic system is used, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Boc-piperidine-4-carbonitrile. The product is often pure enough for subsequent steps without further purification.

Mandatory Visualization

The following diagrams illustrate a typical synthetic workflow and a logical relationship in the context of using these building blocks in drug discovery.

G cluster_synthesis Synthetic Workflow start Piperidine-4-carbonitrile acetyl N-Acetylation (Acetic Anhydride, Base) start->acetyl boc N-Boc Protection (Boc Anhydride, Base) start->boc product_acetyl This compound acetyl->product_acetyl product_boc 1-Boc-piperidine-4-carbonitrile boc->product_boc

Caption: Synthetic routes to N-protected piperidine-4-carbonitriles.

G cluster_logic Decision Pathway in Synthesis start Need for N-Protected Piperidine-4-carbonitrile acid_stability Subsequent reaction conditions acidic? start->acid_stability base_stability Subsequent reaction conditions basic/mild? start->base_stability use_acetyl Use this compound acid_stability->use_acetyl Yes use_boc Use 1-Boc-piperidine-4-carbonitrile acid_stability->use_boc No base_stability->use_acetyl No base_stability->use_boc Yes

References

Safety Operating Guide

Proper Disposal of 1-Acetylpiperidine-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 1-Acetylpiperidine-4-carbonitrile, ensuring the safety of laboratory personnel and compliance with regulations.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] Adherence to strict safety protocols is mandatory during handling and disposal.

PropertyValueSource
Molecular Formula C8H12N2OFisher Scientific
Molecular Weight 152.2 g/mol Fisher Scientific
Hazard Statements H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]Fisher Scientific
Signal Word Warning[1]Fisher Scientific

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure should be followed diligently.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, a suitable particulate respirator is recommended.

2. Waste Collection:

  • Carefully sweep up the solid this compound waste.

  • Place the waste into a clearly labeled, sealable, and chemically compatible container. The container should be designated for hazardous chemical waste.

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste generation.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be cool and dry.

5. Disposal:

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]

  • Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • The waste should be taken to a hazardous or special waste collection point.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Step 2: Collect Waste (Sweep solid into a suitable container) A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) B->C D Step 4: Secure Storage (Designated, ventilated, and secure area) C->D E Step 5: Professional Disposal (Contact licensed hazardous waste company) D->E

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-Acetylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-Acetylpiperidine-4-carbonitrile. The following procedures are designed to ensure a safe laboratory environment when working with this compound.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Goggles conforming to European Standard EN 166 or NIOSH-approved safety glasses.Protects against dust particles and splashes.
Hand Protection Protective gloves (Nitrile rubber recommended).Prevents skin contact and absorption[1].
Skin and Body Protection Long-sleeved clothing or a lab coat.Minimizes exposed skin surfaces.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator when ventilation is inadequate or for large-scale use.Prevents inhalation of harmful dust particles[1].

Note: No specific occupational exposure limits have been established for this compound[1].

Glove Selection and Use

While specific breakthrough times for this compound are not available, nitrile gloves are generally recommended for handling nitrile compounds and provide good short-term protection against a variety of chemicals.

Glove TypeRecommendationBest Practices
Nitrile Gloves Recommended for incidental contact and splash protection.- Inspect gloves for any signs of degradation or punctures before use.- Remove and replace gloves immediately if they become contaminated.- Wash hands thoroughly after removing gloves.

2. Operational Plans: Safe Handling Protocols

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound to minimize inhalation risks.

General Handling Procedures

  • Read the Safety Data Sheet (SDS) thoroughly before starting any work.

  • Avoid generating dust when handling the solid compound.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Ensure all containers of this compound are clearly labeled.

  • Keep containers tightly closed when not in use to prevent contamination and accidental spills.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[1].
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur[1].
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[1].

3. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal

  • Collect waste material in a suitable, labeled, and closed container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

Contaminated Materials Disposal

  • Contaminated PPE (gloves, etc.) and other materials (e.g., paper towels used for cleaning spills) should be placed in a sealed bag and disposed of as chemical waste.

Container Disposal

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

4. Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

PPE_Selection_Workflow PPE Selection for this compound cluster_ppe Personal Protective Equipment (PPE) Eye Eye Protection (Goggles) Hand Hand Protection (Nitrile Gloves) Body Body Protection (Lab Coat) Respiratory Respiratory Protection (Respirator as needed) Task Handling this compound Task->Eye Task->Hand Task->Body Task->Respiratory

Caption: PPE selection workflow for handling this compound.

Chemical_Handling_Workflow Safe Handling and Disposal Workflow Start Preparation Assess Assess Risks & Review SDS Start->Assess PPE Don Appropriate PPE Assess->PPE Handle Handle Chemical in Ventilated Area PPE->Handle Use Perform Experiment Handle->Use Spill Spill? Use->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Waste Segregate Waste Spill->Waste No Cleanup->Waste Decontaminate Decontaminate Work Area & Glassware Waste->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose

Caption: Step-by-step workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetylpiperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Acetylpiperidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.